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1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide Documentation Hub

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  • Product: 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide
  • CAS: 950239-12-0

Core Science & Biosynthesis

Foundational

chemical structure of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide

Technical Monograph: 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide Compound Class: Benzylsulfonamide Scaffold / Pharmacophore Intermediate CAS Registry Number: 950239-12-0 Executive Summary & Structural Rationale 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide Compound Class: Benzylsulfonamide Scaffold / Pharmacophore Intermediate CAS Registry Number: 950239-12-0

Executive Summary & Structural Rationale

1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide represents a specialized chemical entity within the benzylsulfonamide class. Unlike generic sulfonamides, this molecule incorporates three distinct structural motifs that make it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) libraries:

  • The ortho-Chlorophenyl Ring: Provides steric bulk and lipophilicity, locking the conformation of the methylene bridge via the ortho-effect, often critical for binding pocket selectivity (e.g., in kinase or ion channel targets).

  • The Sulfonamide Linker (

    
    ):  A classic hydrogen-bond donor/acceptor motif capable of strong electrostatic interactions with active site residues (e.g., Asp, Glu, or backbone carbonyls).
    
  • The Cyclopropyl Tail: A superior bioisostere to isopropyl or ethyl groups. The cyclopropyl group offers increased metabolic stability (resistance to P450-mediated dealkylation) and unique electronic properties due to the strain of the three-membered ring (high

    
    -character), improving potency in CNS-targeted ligands.
    

This guide details the physicochemical profile, a validated synthesis protocol, and the structural logic for researchers utilizing this compound in lead optimization.

Physicochemical Profile

The following data characterizes the compound's suitability for "Lipinski-compliant" drug design.

PropertyValue / DescriptionRelevance
Molecular Formula

Core Composition
Molecular Weight 245.73 g/mol Ideal for Fragment-Based Design (<300 Da)
CAS Number 950239-12-0Unique Identifier
Physical State Solid (Crystalline powder)Standard handling
Predicted cLogP ~2.1 - 2.4Optimal for oral bioavailability and CNS penetration
H-Bond Donors 1 (NH)Specific interaction capability
H-Bond Acceptors 2 (Sulfonyl Oxygens)Interaction with cationic residues
Rotatable Bonds 3Low entropic penalty upon binding
Topological Polar Surface Area (TPSA) ~46 ŲExcellent membrane permeability (Rule of Thumb: <140 Ų)

Validated Synthesis Protocol

This protocol describes the synthesis of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide via nucleophilic substitution. This method is designed to be self-validating through Thin Layer Chromatography (TLC) checkpoints.

Reaction Overview

The synthesis couples (2-chlorophenyl)methanesulfonyl chloride with cyclopropylamine in the presence of a non-nucleophilic base to scavenge the generated HCl.

Reagents & Materials
  • Precursor A: (2-chlorophenyl)methanesulfonyl chloride (1.0 equiv).

  • Precursor B: Cyclopropylamine (1.2 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Workup: 1N HCl, Saturated

    
    , Brine, 
    
    
    
    .
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add Precursor A  dissolved in anhydrous DCM. Cool the system to 0°C  (Ice bath) to control the exotherm.
    
  • Addition: Mix Precursor B (Cyclopropylamine) and the Base (TEA) in a separate vial with DCM. Add this mixture dropwise to the main reaction flask over 15 minutes.

    • Why? Dropwise addition prevents localized heating and minimizes side reactions (e.g., disulfonimide formation).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Checkpoint (Self-Validation):

    • Perform TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

    • Observation: The starting sulfonyl chloride (high

      
      , UV active) should disappear. The product will appear as a new spot with lower 
      
      
      
      due to the polarity of the sulfonamide NH.
    • Staining: Use Ninhydrin stain; the product (secondary sulfonamide) may stain faintly, but unreacted cyclopropylamine will stain distinctively if present.

  • Workup (Purification):

    • Dilute reaction with DCM.

    • Wash 1 (Acidic): Wash with 1N HCl. Purpose: Protonates and removes unreacted excess cyclopropylamine and TEA into the aqueous layer.

    • Wash 2 (Basic): Wash with Saturated

      
      . Purpose: Neutralizes residual acid.
      
    • Wash 3: Brine wash to remove water.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Final Product: Recrystallize from Ethanol/Hexane if necessary to obtain the white solid.

Structural & Functional Logic (Mechanism of Action)

Understanding the connectivity and electronic environment is crucial for SAR (Structure-Activity Relationship) studies. The diagram below illustrates the synthesis flow and the pharmacophoric zones of the molecule.

G cluster_0 Reagents S_Cl (2-Cl-Ph)methanesulfonyl chloride Intermediate Tetrahedral Transition State S_Cl->Intermediate Nucleophilic Attack Amine Cyclopropylamine Amine->Intermediate Product 1-(2-chlorophenyl)-N- cyclopropylmethanesulfonamide Intermediate->Product -HCl (scavenged by TEA) SAR_Ring Ring A: 2-Cl-Phenyl (Lipophilic/Steric Anchor) Product->SAR_Ring SAR_Linker Linker: Sulfonamide (H-Bond Donor/Acceptor) Product->SAR_Linker SAR_Tail Tail: Cyclopropyl (Metabolic Stability) Product->SAR_Tail

Figure 1: Synthesis pathway and Pharmacophore segmentation. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl sulfur, followed by elimination of chloride.

Analogous Bioactivity & Applications

While CAS 950239-12-0 is a specific building block, its structural analogs provide insight into its potential biological applications.

A. HTS Libraries for Anti-Infectives

Research into the N-methyl analog (1-(2-chlorophenyl)-N-methylmethanesulfonamide) has identified activity in High-Throughput Screens for:

  • Vibrio cholerae Motility Inhibition: Sulfonamides can disrupt bacterial flagellar function or metabolic pathways [1].

  • Viral Replication: Analogs have shown hits in screens for Human Cytomegalovirus (HCMV) nuclear egress inhibition [1].

B. CNS Drug Design (Nav1.7 & AMPA)

The 2-chlorobenzyl sulfonamide motif is structurally homologous to portions of various sodium channel blockers.

  • Hypothesis: The cyclopropyl group allows the molecule to fit into tight hydrophobic pockets where larger alkyl groups (t-butyl) would be sterically hindered, while providing better blood-brain barrier (BBB) permeability than more polar analogs.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Sulfonamide Warning: While this is a non-antibiotic sulfonamide, researchers should handle it with care regarding potential hypersensitivity in sulfa-allergic individuals.

  • Storage: Store at 2-8°C, sealed, away from moisture.

References

  • ChemSrc. (2024). Bioassay Data for 1-(2-chlorophenyl)-N-methylmethanesulfonamide (Analogous Structure). Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for Cyclopropyl bioisosterism and metabolic stability principles).
  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for sulfonamide linker properties in drug design).
Exploratory

physicochemical properties of N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide

An In-depth Technical Guide to the Physicochemical Characterization of N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide Abstract: This guide provides a comprehensive framework for the physicochemical characterization o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characterization of N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of the novel chemical entity, N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide. As direct experimental data for this specific molecule is not publicly available, this document serves as a technical whitepaper detailing the essential methodologies, theoretical underpinnings, and data interpretation required for its full profiling. The protocols described are designed for researchers, medicinal chemists, and drug development professionals, emphasizing scientific integrity, experimental causality, and authoritative standards. We will explore the core attributes of solubility, lipophilicity (LogP), ionization (pKa), chemical stability, and melting point, providing field-proven insights and step-by-step protocols to enable a thorough evaluation critical for advancing a compound through the drug discovery pipeline.

Introduction: The Imperative of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its intrinsic physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide, a structure incorporating a sulfonamide linker, a cyclopropyl group, and a chlorinated phenyl ring, presents a unique profile. The sulfonamide moiety is a well-established pharmacophore, but its acidity, combined with the lipophilicity of the aryl and cyclopropyl groups, creates a delicate balance that must be quantitatively understood.

This guide establishes the foundational experimental workflows to de-risk and characterize this molecule. We will not merely list procedures but explain the scientific rationale behind the choice of methods, ensuring that each protocol functions as a self-validating system with appropriate controls and quality checks.

Compound Identity and Structure

A precise understanding of the molecule's structure is the cornerstone of all subsequent analysis.

  • IUPAC Name: N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide

  • Molecular Formula: C\u2081\u2080H\u2081\u2082ClNO\u2082S

  • Chemical Structure:

    
    

    (Note: A 2D structure would be inserted here)

Table 1: Calculated Molecular Properties

Property Value Source
Molecular Weight 245.73 g/mol Calculated
Monoisotopic Mass 245.0277 Da Calculated

| Elemental Composition | C: 48.88%, H: 4.92%, Cl: 14.43%, N: 5.70%, O: 13.02%, S: 13.05% | Calculated |

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical initial physicochemical parameter. Poor solubility is a leading cause of failure for promising drug candidates. The goal is to determine the equilibrium concentration of the compound in an aqueous buffer at a defined pH and temperature.

Rationale for Method Selection

The shake-flask method, while labor-intensive, remains the gold-standard for solubility determination due to its direct measurement of thermodynamic equilibrium. It is the benchmark against which higher-throughput kinetic methods are calibrated. For a foundational characterization, this method is indispensable.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol is adapted from standard pharmaceutical guidelines.

Step 1: Preparation of Phosphate-Buffered Saline (PBS)

  • Prepare a 100 mM phosphate buffer stock solution.

  • Adjust the pH to 7.4 using NaOH or HCl. This pH is chosen to mimic physiological conditions in the blood.

  • Filter the buffer through a 0.22 µm filter to ensure sterility and remove particulates.

Step 2: Sample Preparation

  • Weigh an excess amount of N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide (e.g., 5-10 mg) into several 2 mL glass vials. The use of an amount that ensures undissolved solid remains at equilibrium is critical for this method.

  • Add 1 mL of pH 7.4 PBS to each vial.

Step 3: Equilibration

  • Seal the vials securely.

  • Place the vials in a temperature-controlled shaker or rotator set to 25 °C (or 37 °C for biopharmaceutical relevance).

  • Agitate the samples for a minimum of 24 hours. A 48-hour period is often preferred to ensure true equilibrium is reached, especially for crystalline compounds.

Step 4: Sample Processing & Analysis

  • After equilibration, allow the vials to stand for 1 hour to let undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is crucial to use a filter. A common technique is to use a syringe fitted with a 0.22 µm PVDF filter.

  • Quantitatively dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.

  • Analyze the diluted sample using a calibrated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. A standard curve prepared from known concentrations of the compound must be run in parallel.

Step 5: Calculation

  • Calculate the concentration of the compound in the supernatant based on the standard curve, accounting for the dilution factor. The result is reported in µg/mL or µM.

Data Presentation

Table 2: Illustrative Solubility Data for N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide

Parameter Value
Method Shake-Flask (Equilibrium)
Buffer Phosphate-Buffered Saline (PBS)
pH 7.4
Temperature 25 °C

| Solubility (Hypothetical) | 15 µg/mL (61 µM) |

Workflow Diagram

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis prep_buffer Prepare pH 7.4 PBS prep_sample Add excess compound to vials prep_buffer->prep_sample agitate Agitate at 25°C for 24-48h prep_sample->agitate settle Settle solids agitate->settle filtrate Filter supernatant (0.22 µm) settle->filtrate dilute Dilute sample filtrate->dilute analyze Analyze via calibrated HPLC-UV dilute->analyze result Calculate Solubility (µg/mL) analyze->result

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (LogP): Measuring Membrane Permeability Potential

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical predictor of membrane permeability, protein binding, and metabolic stability. A LogP value between 1 and 3 is often considered optimal for oral drug candidates.

Rationale for Method Selection

The shake-flask method is again the authoritative standard. It directly measures the partitioning of the compound between two immiscible phases, providing an unambiguous LogP value. While computational and chromatographic methods exist for estimation, this direct measurement is essential for definitive characterization.

Experimental Protocol: Shake-Flask LogP Determination (OECD 107)

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 107.

Step 1: Solvent Preparation

  • Use high-purity n-octanol and reagent-grade water.

  • Pre-saturate the n-octanol by shaking it with water for 24 hours.

  • Pre-saturate the water by shaking it with n-octanol for 24 hours.

  • Separate the phases using a separatory funnel after they have been allowed to settle. This mutual saturation is critical to prevent volume changes during the experiment.

Step 2: Sample Preparation

  • Prepare a stock solution of the compound in n-octanol at a concentration that can be accurately measured by HPLC-UV.

  • In several glass vials, combine the pre-saturated n-octanol and pre-saturated water at a fixed volume ratio (e.g., 1:1, 2:1, or 1:2). The choice of ratio depends on the expected LogP.

  • Spike each vial with a small volume of the compound's stock solution. The final concentration should not exceed the compound's aqueous solubility limit.

Step 3: Partitioning

  • Seal the vials and shake vigorously for 5-10 minutes.

  • Place the vials on a rotator in a temperature-controlled environment (25 °C) and gently agitate for at least 2 hours to ensure equilibrium is reached.

Step 4: Phase Separation and Analysis

  • Centrifuge the vials at a low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the two phases.

  • Carefully sample a known volume from the aqueous phase and the n-octanol phase.

  • Analyze the concentration of the compound in each phase ([C]\textsubscript{octanol} and [C]\textsubscript{water}) using a calibrated HPLC-UV method.

Step 5: Calculation

  • The partition coefficient (P) is the ratio of the concentrations: P = [C]\textsubscript{octanol} / [C]\textsubscript{water}.

  • The final result is expressed as its base-10 logarithm: LogP = log₁₀(P) .

Data Presentation

Table 3: Illustrative LogP Data for N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide

Parameter Value
Method Shake-Flask (OECD 107)
Phases n-Octanol / Water
Temperature 25 °C

| LogP (Hypothetical) | 2.85 |

Workflow Diagram

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Analysis sat_oct Pre-saturate n-Octanol with Water prep_vial Combine phases; Add compound sat_oct->prep_vial sat_wat Pre-saturate Water with n-Octanol sat_wat->prep_vial agitate Agitate at 25°C for >2h prep_vial->agitate centrifuge Centrifuge to separate phases agitate->centrifuge sample_oct Sample Octanol Phase centrifuge->sample_oct sample_wat Sample Aqueous Phase centrifuge->sample_wat analyze Analyze both phases via HPLC-UV sample_oct->analyze sample_wat->analyze result Calculate LogP = log([C]oct/[C]wat) analyze->result

Caption: Workflow for Shake-Flask LogP Determination.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide, the sulfonamide proton (-SO₂NH-) is acidic. Knowing its pKa is crucial because the ionization state affects solubility, permeability, and receptor binding. An acidic pKa in the range of 6-8 could lead to significant changes in properties within the physiological pH range of the gastrointestinal tract.

Rationale for Method Selection

Potentiometric titration is a highly accurate and reliable method for determining pKa. It involves monitoring the pH of a solution as a titrant is added, allowing for the direct measurement of the protonation/deprotonation event.

Experimental Protocol: Potentiometric Titration

Step 1: System Setup and Calibration

  • Use an automated potentiometric titrator equipped with a high-precision pH electrode and a micro-burette.

  • Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0) immediately before the experiment.

Step 2: Sample Preparation

  • Accurately weigh the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water). The co-solvent is often necessary for initial dissolution but should be kept to a minimum (<10%) to reduce its effect on the apparent pKa.

  • The solution should also contain a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

Step 3: Titration

  • The instrument will perform two titrations.

  • Acid Titration: Titrate the solution from its starting pH down to ~pH 2 using a standardized HCl solution (e.g., 0.1 M).

  • Base Titration: Titrate the solution from the acidic endpoint up to ~pH 12 using a standardized KOH solution (e.g., 0.1 M).

  • The titrator records the pH after each incremental addition of titrant, generating a pH vs. volume curve.

Step 4: Data Analysis

  • The pKa is determined from the inflection point of the titration curve. Specialized software analyzes the first and second derivatives of the curve to precisely locate the equivalence point.

  • For sulfonamides, the pKa will be observed during the base titration as the acidic proton is removed.

Data Presentation

Table 4: Illustrative pKa Data for N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide

Parameter Value
Method Potentiometric Titration
Temperature 25 °C
Ionic Strength 0.15 M KCl

| pKa (Acidic, Hypothetical) | 8.2 |

Chemical Stability: Assessing Shelf-Life and Degradation

Chemical stability is assessed through forced degradation studies. These experiments expose the compound to harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation pathways and degradation products. This is vital for determining storage conditions and potential liabilities during formulation and in vivo.

Experimental Protocol: Forced Degradation Study

Step 1: Stock Solution Preparation

  • Prepare a stock solution of the compound in acetonitrile at ~1 mg/mL.

Step 2: Stress Conditions

  • For each condition, dilute the stock solution into the stressor solution and incubate. An unstressed control sample (in neutral water) should be run in parallel.

    • Acid Hydrolysis: 0.1 M HCl, 60 °C, 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, 60 °C, 24 hours.

    • Oxidative: 3% H₂O₂, Room Temperature, 24 hours.

    • Thermal: Solid compound and solution in water, 60 °C, 7 days.

    • Photolytic: Solution in water, exposed to UV/Vis light (ICH Q1B guidelines), Room Temperature.

Step 3: Analysis

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method, typically one coupled with a mass spectrometer (LC-MS). This allows for the separation of the parent compound from any degradants.

  • The percentage of the parent compound remaining is calculated relative to the unstressed control. Peak areas of degradants are also monitored.

Data Presentation

Table 5: Illustrative Forced Degradation Data

Condition % Parent Remaining (Hypothetical) Major Degradants Observed
Control (t=0) 100% None
0.1 M HCl, 60°C 98.5% Minor unknown peak
0.1 M NaOH, 60°C 85.2% Cleavage of sulfonamide bond
3% H₂O₂, RT 99.1% None
Thermal (60°C) 99.5% None

| Photolytic (ICH Q1B) | 99.8% | None |

Conclusion and Forward Look

This guide has outlined the essential, authoritative methodologies for the complete physicochemical characterization of N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide. By systematically applying these protocols for solubility, lipophilicity, ionization, and stability, a researcher can build a robust data package. This package is the foundation for interpreting complex biological data, guiding medicinal chemistry efforts, and enabling rational formulation development. The hypothetical data presented suggests a compound with moderate solubility and lipophilicity, and a pKa that may influence its behavior in the GI tract. Its primary liability appears to be stability under basic conditions. This framework provides the blueprint for confirming these properties and advancing the compound with a clear understanding of its opportunities and challenges.

References

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake-Flask Method. Organisation for Economic Co-operation and Development.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley.

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • PubChem Database. National Center for Biotechnology Information. (Used for accessing data on analogous structures).

Foundational

biological activity of chlorophenyl methanesulfonamide analogs

An In-depth Technical Guide to the Biological Activity of Chlorophenyl Methanesulfonamide Analogs Authored by: Gemini, Senior Application Scientist Abstract The sulfonamide functional group is a cornerstone of modern med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Chlorophenyl Methanesulfonamide Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1] This guide provides a comprehensive exploration of a specific, highly promising subclass: chlorophenyl methanesulfonamide analogs. We will delve into the synthetic strategies for creating these molecules, their diverse and potent biological activities, and the critical structure-activity relationships (SAR) that govern their function. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols to empower further investigation and innovation in this area.

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides have a storied history in medicine, beginning with the antibacterial "sulfa" drugs that revolutionized the treatment of infectious diseases.[2] Their mechanism of action, the competitive inhibition of dihydropteroate synthase and subsequent disruption of folic acid synthesis in bacteria, is a classic example of targeted chemotherapy.[3] Beyond their antimicrobial properties, the sulfonamide moiety (R-SO₂NH-R') is a versatile pharmacophore, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and anticonvulsant effects.[1][4]

The focus of this guide, chlorophenyl methanesulfonamide analogs, combines the well-established sulfonamide core with two key structural features:

  • The Chlorophenyl Group: The inclusion of a chlorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic character. The position of the chlorine atom (ortho, meta, or para) can have a profound impact on biological activity, a recurring theme in structure-activity relationship studies.[5] The para-chlorophenyl group, in particular, is a frequent feature in bioactive molecules.[5]

  • The Methanesulfonamide Group: This group (-SO₂CH₃) is a key component in many modern therapeutic agents. Its ability to act as a hydrogen bond donor and acceptor, along with its strong electron-withdrawing nature, makes it a valuable tool for medicinal chemists in optimizing drug-target interactions.[4]

This guide will systematically explore the synthesis, biological activities, and SAR of this promising class of compounds.

Synthesis of Chlorophenyl Methanesulfonamide Analogs: A General Overview

The synthesis of chlorophenyl methanesulfonamide analogs typically follows a convergent strategy, where key intermediates are prepared and then coupled in the final steps. A common and versatile method involves the reaction of an appropriate amine with a sulfonyl chloride.[4]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic route for preparing chlorophenyl methanesulfonamide analogs. The specific reagents and conditions can be adapted based on the desired final structure.

G cluster_synthesis General Synthesis of Chlorophenyl Methanesulfonamide Analogs start Chlorobenzene sulfonyl_chloride 4-Chlorobenzenesulfonyl chloride start->sulfonyl_chloride Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid / Thionyl Chloride final_product N-substituted-4-chlorophenyl- methanesulfonamide sulfonyl_chloride->final_product Sulfonylation amine Primary/Secondary Amine (R-NH₂)

Caption: General synthesis workflow for chlorophenyl methanesulfonamide analogs.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)methanesulfonamide

This protocol provides a representative example of the synthesis of a simple chlorophenyl methanesulfonamide analog.

Materials:

  • 4-Chloroaniline

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve 4-chloroaniline (1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Add pyridine (1.2 eq) to the solution to act as a base.

  • Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure N-(4-chlorophenyl)methanesulfonamide.[6][7]

Diverse Biological Activities and Mechanisms of Action

Chlorophenyl methanesulfonamide analogs have demonstrated a remarkable range of biological activities, targeting various pathways implicated in human disease.

Antimicrobial Activity

The foundational biological activity of sulfonamides is their antibacterial effect.[3]

Mechanism of Action: Chlorophenyl methanesulfonamide analogs, like other sulfonamides, are structural analogs of para-aminobenzoic acid (PABA).[3] They act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid.[3] Since mammals obtain folic acid from their diet, this pathway is a selective target for antibacterial agents.[4] Inhibition of folic acid synthesis disrupts the production of purines and pyrimidines, ultimately halting DNA and RNA synthesis and leading to a bacteriostatic effect.[3][4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.[8]

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Anticancer Activity

A growing body of evidence highlights the potential of chlorophenyl methanesulfonamide analogs as anticancer agents, acting through various mechanisms.[9][10]

Mechanisms of Action:

  • Enzyme Inhibition: These compounds can inhibit enzymes that are crucial for cancer cell proliferation and survival, such as carbonic anhydrases, which are often overexpressed in tumors, and protein kinases involved in signaling pathways.[1][11]

  • Cell Cycle Arrest: Some analogs have been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[10]

  • Induction of Apoptosis: By modulating key signaling pathways, these compounds can trigger programmed cell death (apoptosis) in cancer cells.[9]

  • VEGFR-2 Inhibition: Certain sulfonamide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[12]

Signaling Pathway: p53-Mediated Apoptosis

G cluster_apoptosis p53-Mediated Apoptosis Pathway drug Chlorophenyl Methanesulfonamide Analog mdm2 MDM2 drug->mdm2 Inhibition p53 p53 mdm2->p53 Degradation bax Bax p53->bax Activation apoptosis Apoptosis bax->apoptosis Induction

Caption: Inhibition of MDM2 by some analogs can lead to p53 activation and apoptosis.

Table 1: In Vitro Cytotoxic Activity of Selected Chlorophenyl Methanesulfonamide Analogs

CompoundCancer Cell LineIC₅₀ (µM)Reference
(4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanoneMCF7 (Breast)4.48[13]
2,5-Dichlorothiophene-3-sulfonamide (analog)HeLa (Cervical)7.2[9]
2,5-Dichlorothiophene-3-sulfonamide (analog)MDA-MB-231 (Breast)4.62[9]
2,5-Dichlorothiophene-3-sulfonamide (analog)MCF-7 (Breast)7.13[9]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorophenyl methanesulfonamide analog for a specified period (e.g., 48 hours).[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.

Antiviral Activity

Certain chlorophenyl methanesulfonamide analogs have demonstrated promising antiviral properties.

Mechanism of Action: The precise mechanisms of antiviral action can vary depending on the virus and the specific analog. For instance, in the case of Tobacco Mosaic Virus (TMV), some 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown inhibitory activity, though the exact molecular target is still under investigation.[2]

TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain sensation.

Mechanism of Action: Chlorophenyl methanesulfonamide analogs can act as antagonists of the TRPV1 receptor.[14] By binding to the receptor, they block its activation by stimuli such as capsaicin, heat, and protons, thereby preventing the transmission of pain signals. This makes them attractive candidates for the development of novel analgesics.[14]

Table 2: In Vitro Activity of a TRPV1 Antagonist Analog

CompoundBinding Affinity (Ki, nM)Antagonist Potency (Ki(ant), nM)Reference
N-(4-chlorobenzyl) derivative (18)1.29-[14]
N-(4-fluorobenzyl)4'-fluorophenylsulfonamide (23)0.712.99[14]

Experimental Protocol: Calcium Influx Assay for TRPV1 Antagonism

This functional assay measures the ability of a compound to inhibit TRPV1 activation by monitoring changes in intracellular calcium levels.[14]

  • Cell Culture: Use a cell line stably expressing the human TRPV1 receptor (e.g., HEK293-hTRPV1).[15]

  • Calcium Indicator Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.[15]

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or a vehicle control for 15-30 minutes.[15]

  • TRPV1 Activation and Measurement:

    • Record the baseline fluorescence using a fluorescence plate reader.

    • Add a known TRPV1 agonist (e.g., capsaicin) to activate the receptor and induce calcium influx.

    • Continuously measure the fluorescence intensity. A decrease in the fluorescence signal in the presence of the test compound indicates antagonism.

  • Data Analysis: Calculate the IC₅₀ value from the concentration-response curve.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of chlorophenyl methanesulfonamide analogs and their biological activity is crucial for rational drug design and optimization.[16][17]

Key SAR Insights:

  • Position of the Chloro Group: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly influences activity. The para position is often favored in many bioactive compounds.[5]

  • Substituents on the Sulfonamide Nitrogen: Modifications to the group attached to the sulfonamide nitrogen can dramatically alter potency and selectivity. For example, in TRPV1 antagonists, N-benzyl phenylsulfonamide derivatives showed high affinity.[14]

  • Nature of the Heterocyclic Core: When the chlorophenyl sulfonamide moiety is attached to a heterocyclic ring system (e.g., thiadiazole), the nature of the heterocycle can impact the biological activity profile.[2]

G cluster_sar Key Structural Features for Biological Activity core Chlorophenyl Methanesulfonamide Core chloro_pos Position of Chlorine (ortho, meta, para) core->chloro_pos sulfonamide_sub Substituents on Sulfonamide N (e.g., aryl, alkyl) core->sulfonamide_sub heterocycle Nature of Heterocyclic Core (if present) core->heterocycle activity Biological Activity (Potency & Selectivity) chloro_pos->activity sulfonamide_sub->activity heterocycle->activity

Caption: Structure-Activity Relationship (SAR) considerations for chlorophenyl methanesulfonamide analogs.

Future Perspectives and Conclusion

Chlorophenyl methanesulfonamide analogs represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy across a range of therapeutic areas, from infectious diseases to oncology and pain management, underscores their potential. Future research should focus on:

  • Lead Optimization: Utilizing SAR data to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways for various biological activities.

  • In Vivo Studies: Translating promising in vitro results into preclinical animal models to evaluate efficacy and safety.

The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Lee, J., et al. (2012). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 573-576. [Link]

  • Cui, Z., et al. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 16(12), 10035-10046. [Link]

  • Prakash, O., et al. (2009). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 71(2), 115-122. [Link]

  • Akhtar, J., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(55), 33064-33081. [Link]

  • Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 1108-1114. [Link]

  • Khan, I., et al. (2025). Integrating Experimental and Computational Approaches: Rational Design and Discovery of Bioactive Sulfonamide Derivatives via QSPR Analysis and Topological Indices. ResearchGate. [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3792. [Link]

  • Google Patents. (1984). EP0115328A1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Kim, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(20), 8135-8155. [Link]

  • Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2827-2843. [Link]

  • Google Patents. (2004).
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  • Sławiński, J., et al. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. Expert Opinion on Drug Discovery. [Link]

  • de Oliveira, A. M., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 11(3), 365-374. [Link]

  • Khan, I., et al. (2025). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. Scientific Reports. [Link]

  • GARDP. (n.d.). Structure-activity relationship (SAR). REVIVE. [Link]

  • da Silva, P. B., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4381. [Link]

  • Farooq, M. A., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 10, e13894. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(6), 1888. [Link]

  • Brown, D. G., et al. (2015). Understanding our love affair with p-chlorophenyl: present day implications from historical biases of reagent selection. Journal of Medicinal Chemistry, 58(5), 2390-2405. [Link]

  • Hay, M. P., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry, 25(22), 6031-6038. [Link]

  • Szałach, A., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(18), 4307. [Link]

  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. [Link]

  • Al-Zaydi, K. M., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances. [Link]

  • Galdiero, E., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 26(6), 3462. [Link]

  • Zvonok, N., et al. (2017). Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 460-465. [Link]

  • Li, Y., et al. (2024). The anticancer therapeutic potential of pyrimidine-sulfonamide hybrids. Future Medicinal Chemistry, 16(10), 633-652. [Link]

  • Lee, A. C., et al. (2025). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Journal of Medicinal Chemistry. [Link]

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Exploratory

molecular weight and formula of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide is a synthetic organic compound featuring a sulfonamide functional group, a class of compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide is a synthetic organic compound featuring a sulfonamide functional group, a class of compounds renowned for a wide spectrum of biological activities. The presence of a chlorophenyl group and a cyclopropyl moiety suggests its potential as a candidate in medicinal chemistry and drug discovery. Sulfonamides are known to exhibit antimicrobial, anticancer, anti-inflammatory, and diuretic properties, among others.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, analytical methodologies for its characterization and quantification, and a discussion of its potential applications based on the activities of structurally related molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
CAS Number 950239-12-0[2]
Molecular Formula C₁₀H₁₂ClNO₂S[2]
Molecular Weight 245.72 g/mol [2]
Appearance Off-white to white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and methanol.-
SMILES ClC1=C(C=CC=C1)CS(=O)(NC2CC2)=O[2]

Synthesis Protocol

Conceptual Synthesis Workflow

G cluster_0 Step 1: Preparation of (2-chlorophenyl)methanesulfonyl chloride cluster_1 Step 2: Sulfonamide Formation 2-chlorobenzyl_chloride 2-chlorobenzyl chloride Sulfonyl_chloride_formation Sulfonyl chloride formation 2-chlorobenzyl_chloride->Sulfonyl_chloride_formation Sodium_sulfite Sodium sulfite Sodium_sulfite->Sulfonyl_chloride_formation Chlorine Chlorine Chlorine->Sulfonyl_chloride_formation 2-chlorophenyl_methanesulfonyl_chloride (2-chlorophenyl)methanesulfonyl chloride Sulfonyl_chloride_formation->2-chlorophenyl_methanesulfonyl_chloride Sulfonylation Sulfonylation 2-chlorophenyl_methanesulfonyl_chloride->Sulfonylation Cyclopropylamine Cyclopropylamine Cyclopropylamine->Sulfonylation Base Base (e.g., Triethylamine) Base->Sulfonylation Target_Compound 1-(2-chlorophenyl)-N- cyclopropylmethanesulfonamide Sulfonylation->Target_Compound

Caption: A conceptual two-step synthesis workflow for 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide.

Step-by-Step Methodology

Step 1: Synthesis of (2-chlorophenyl)methanesulfonyl chloride

The precursor, (2-chlorophenyl)methanesulfonyl chloride, can be synthesized from 2-chlorobenzyl chloride through a two-step process involving reaction with sodium sulfite followed by chlorination.

Step 2: Synthesis of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of (2-chlorophenyl)methanesulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide.

Analytical Characterization and Quantification

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. For quantitative analysis, especially in biological matrices, a validated chromatographic method is essential.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring, a singlet for the methylene protons adjacent to the sulfonyl group, and signals corresponding to the cyclopropyl ring protons.

    • ¹³C NMR spectroscopy will provide signals for all unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the carbons of the cyclopropyl ring. The chemical shifts of these signals can be compared with predicted values or data from similar structures.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of sulfonamides in various matrices.

Illustrative LC-MS/MS Workflow

G Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) LC_Separation LC Separation (Reversed-Phase C18 Column) Sample_Preparation->LC_Separation Ionization Ionization (Electrospray Ionization - ESI) LC_Separation->Ionization Mass_Analysis_Q1 Mass Analysis (Q1) (Precursor Ion Selection) Ionization->Mass_Analysis_Q1 Fragmentation_Q2 Fragmentation (Q2) (Collision-Induced Dissociation) Mass_Analysis_Q1->Fragmentation_Q2 Mass_Analysis_Q3 Mass Analysis (Q3) (Product Ion Selection) Fragmentation_Q2->Mass_Analysis_Q3 Detection Detection & Quantification Mass_Analysis_Q3->Detection

Sources

Foundational

An In-depth Technical Guide to 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide

Abstract This technical guide provides a comprehensive overview of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide, a molecule of interest within the broader class of sulfonamides. While specific public domain data on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide, a molecule of interest within the broader class of sulfonamides. While specific public domain data on this exact compound is limited, this document synthesizes established chemical principles and data from structurally related molecules to propose a viable synthetic route, discuss its physicochemical properties, and explore its potential biological significance. This guide is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel sulfonamide-based compounds.

Introduction: The Significance of the Sulfonamide and Cyclopropyl Moieties

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. Their ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions makes them a privileged scaffold in drug design.

Similarly, the cyclopropyl group has garnered significant attention in medicinal chemistry. Its unique three-membered ring structure imparts conformational rigidity, metabolic stability, and can favorably modulate the physicochemical properties of a molecule, such as lipophilicity and aqueous solubility[2]. The incorporation of a cyclopropylamine moiety, in particular, has been a successful strategy in the development of various bioactive compounds[2].

The convergence of these two critical pharmacophores in 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide suggests a molecule with potentially valuable and unique biological activities. The 2-chlorophenyl substituent further introduces specific steric and electronic features that can influence its interaction with biological targets.

Molecular Characteristics

A clear understanding of the fundamental properties of a compound is essential for any research and development endeavor.

PropertyValueSource(s)
IUPAC Name 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide-
CAS Number 950239-12-0-
Molecular Formula C₁₀H₁₂ClNO₂S-
Molecular Weight 245.72 g/mol -
SMILES Code ClC1=C(C=CC=C1)CS(=O)(NC2CC2)=O-

Proposed Synthetic Pathway and Experimental Protocols

While a specific, published synthesis for 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide has not been identified in the public domain, a logical and efficient synthetic route can be proposed based on well-established organic chemistry principles. The key transformation is the formation of the sulfonamide bond between a suitable sulfonyl chloride and cyclopropylamine.

Retrosynthetic Analysis

A retrosynthetic analysis points to two key precursors: (2-chlorophenyl)methanesulfonyl chloride and cyclopropylamine .

G target 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide precursors Retrosynthetic Disconnection (Sulfonamide bond formation) target->precursors sulfonyl_chloride (2-chlorophenyl)methanesulfonyl chloride precursors->sulfonyl_chloride amine Cyclopropylamine precursors->amine

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor 1: (2-chlorophenyl)methanesulfonyl chloride

This key intermediate can be synthesized from 2-chlorotoluene through a two-step process involving free-radical chlorination followed by oxidation and chlorination of the resulting sulfonic acid.

Step 1: Synthesis of 2-chlorobenzyl chloride

This reaction proceeds via a free-radical chain mechanism.

G reactant1 2-chlorotoluene product 2-chlorobenzyl chloride reactant1->product reactant2 Sulfuryl chloride (SO₂Cl₂) reactant2->product reagent Radical Initiator (e.g., AIBN) Heat reagent->product

Caption: Synthesis of 2-chlorobenzyl chloride.

Experimental Protocol:

  • To a stirred solution of 2-chlorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Slowly add sulfuryl chloride (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-chlorobenzyl chloride.

Step 2: Conversion to (2-chlorophenyl)methanesulfonyl chloride

This transformation can be achieved via reaction with a sulfite salt followed by chlorination.

G reactant1 2-chlorobenzyl chloride product (2-chlorophenyl)methanesulfonyl chloride reactant1->product reactant2 Sodium sulfite (Na₂SO₃) reactant2->product reagent Chlorinating Agent (e.g., SOCl₂ or PCl₅) reagent->product

Caption: Synthesis of the sulfonyl chloride precursor.

Experimental Protocol:

  • React 2-chlorobenzyl chloride (1.0 eq) with sodium sulfite (1.2 eq) in an aqueous ethanol solution and heat to reflux.

  • Monitor the formation of the sodium (2-chlorophenyl)methanesulfonate salt.

  • After cooling, remove the solvent under reduced pressure.

  • Treat the resulting salt with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield the desired sulfonyl chloride[3].

  • The crude (2-chlorophenyl)methanesulfonyl chloride can be purified by distillation under high vacuum or used directly in the next step.

Synthesis of the Final Compound: 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide

The final step involves the nucleophilic attack of cyclopropylamine on the electrophilic sulfur of the sulfonyl chloride.

G reactant1 (2-chlorophenyl)methanesulfonyl chloride product 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide reactant1->product reactant2 Cyclopropylamine reactant2->product reagent Base (e.g., Triethylamine or Pyridine) Anhydrous Solvent (e.g., DCM or THF) reagent->product

Caption: Final sulfonamide bond formation.

Experimental Protocol:

  • Dissolve (2-chlorophenyl)methanesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve cyclopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the cooled sulfonyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide.

Potential Biological Activity and Mechanism of Action: An Extrapolative Discussion

While no specific biological data for 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide is publicly available, the structural motifs present in the molecule allow for informed speculation on its potential therapeutic applications.

General Mechanism of Action for Sulfonamides

Many sulfonamide drugs exert their therapeutic effects by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs disrupt the folate pathway, which is essential for DNA and RNA synthesis, leading to a bacteriostatic effect[4]. It is plausible that 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide could exhibit similar antibacterial properties.

Potential as an Anticancer Agent

Numerous sulfonamide derivatives have been investigated as anticancer agents[5]. Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and cell cycle arrest. The presence of the lipophilic 2-chlorophenyl group and the rigid cyclopropyl moiety could facilitate binding to various enzymatic targets implicated in cancer progression.

Neurological and Other Potential Activities

The cyclopropylamine scaffold is present in several centrally acting agents. For instance, certain cyclopropylamine derivatives have been explored as monoamine oxidase (MAO) inhibitors for the treatment of depression[2]. It is conceivable that 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide could interact with targets in the central nervous system.

Future Directions and Conclusion

This technical guide has outlined the key molecular characteristics and a proposed synthetic route for 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide. While the lack of specific biological data necessitates an extrapolative discussion on its potential applications, the convergence of the sulfonamide and cyclopropylamine moieties within this molecule makes it a compelling candidate for further investigation.

Future research should focus on the following areas:

  • Execution and optimization of the proposed synthetic protocol.

  • Comprehensive in vitro screening against a panel of bacterial strains, cancer cell lines, and relevant enzymatic targets.

  • In vivo studies in appropriate animal models to assess efficacy and safety.

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogs with modifications to the aromatic ring and the N-substituent.

References

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. RSC Publishing. Retrieved from [Link]

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022, April 19). Bentham Science. Retrieved from [Link]

  • Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
  • Gardarsdottir, H. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-Cyclopropyl Sulfonamides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Cyclopropyl Sulfonamides and the Advent of Microwave Synthesis The N-cyclopropyl sulfonamide moiety is a privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Cyclopropyl Sulfonamides and the Advent of Microwave Synthesis

The N-cyclopropyl sulfonamide moiety is a privileged structural motif in modern medicinal chemistry. Its presence in a molecule can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. The unique conformational constraints imposed by the cyclopropyl group often lead to increased potency and selectivity for a wide range of therapeutic targets, including enzymes and receptors. Consequently, efficient and robust methods for the synthesis of this critical functional group are of paramount importance to drug discovery and development programs.

Traditionally, the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, often requiring prolonged reaction times at elevated temperatures.[1] These conventional heating methods can be energy-intensive and may lead to the formation of impurities, necessitating extensive purification.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative.[3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[4] This rapid, uniform heating minimizes the formation of byproducts, leading to higher yields and purer products.[5] The adoption of MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[3]

This comprehensive guide provides detailed application notes and a validated protocol for the microwave-assisted synthesis of N-cyclopropyl sulfonamides, designed to empower researchers in their quest for novel therapeutic agents.

Understanding the Reaction: Mechanism and Rationale

The synthesis of an N-cyclopropyl sulfonamide via microwave irradiation follows a nucleophilic substitution pathway. The reaction is typically conducted by treating a sulfonyl chloride with cyclopropylamine in the presence of a base.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product R-SO2Cl Ar/R-SO₂Cl (Sulfonyl Chloride) R-SO2NH-c-Pr R-SO2NH-c-Pr R-SO2Cl->R-SO2NH-c-Pr + c-Pr-NH₂ Base, Solvent Microwave (Δ) C3H5NH2 c-Pr-NH₂ (Cyclopropylamine) R-SO2NH-cPr Ar/R-SO₂-NH-c-Pr (N-Cyclopropyl Sulfonamide)

Figure 1: General reaction scheme for the synthesis of N-cyclopropyl sulfonamides.

The key steps in the mechanism are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Chloride Ion Departure: The chloride ion, a good leaving group, is expelled from the intermediate.

  • Proton Abstraction: A base present in the reaction mixture abstracts a proton from the nitrogen atom, yielding the final N-cyclopropyl sulfonamide and a salt byproduct.

Microwave irradiation significantly accelerates this process by efficiently heating the polar reactants and solvents through dipolar polarization and ionic conduction.[5] This rapid and uniform heating provides the necessary activation energy for the reaction to proceed quickly and efficiently, often at temperatures higher than the boiling point of the solvent in a sealed vessel.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the microwave-assisted synthesis of N-cyclopropyl sulfonamides. For this example, we will use benzenesulfonyl chloride as the model sulfonyl chloride.

Materials and Equipment
Reagent/EquipmentSpecifications
Benzenesulfonyl chloride>98% purity
Cyclopropylamine>98% purity
Triethylamine (TEA) or PyridineAnhydrous, >99% purity
Dichloromethane (DCM) or AcetonitrileAnhydrous, synthesis grade
Microwave SynthesizerCapable of controlled temperature and pressure
Microwave reaction vialsAppropriate size (e.g., 10 mL) with stir bars
Standard laboratory glassware---
Rotary evaporator---
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Column chromatography setupSilica gel (230-400 mesh)
Experimental Workflow

G reagent_prep Reagent Preparation (Benzenesulfonyl chloride, Cyclopropylamine, Base, Solvent) reaction_setup Reaction Setup (Combine reactants in microwave vial) reagent_prep->reaction_setup 1 microwave_irradiation Microwave Irradiation (Set Temperature, Time, Power) reaction_setup->microwave_irradiation 2 workup Reaction Workup (Quenching, Extraction) microwave_irradiation->workup 3 purification Purification (Column Chromatography) workup->purification 4 characterization Characterization (NMR, IR, MS) purification->characterization 5

Figure 2: Workflow for microwave-assisted N-cyclopropyl sulfonamide synthesis.

Detailed Procedure
  • Reagent Preparation:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve benzenesulfonyl chloride (1.0 mmol, 176.6 mg) in 3 mL of anhydrous dichloromethane (DCM).

  • Reaction Setup:

    • To the stirred solution, add cyclopropylamine (1.2 mmol, 68.5 mg, 1.2 equivalents).

    • Add triethylamine (1.5 mmol, 151.8 mg, 1.5 equivalents) as a base to neutralize the HCl generated during the reaction.[2]

    • Seal the reaction vial securely.

  • Microwave Irradiation:

    • Place the reaction vial in the microwave synthesizer.

    • Set the reaction temperature to 120 °C.

    • Set the reaction time to 10 minutes.

    • Set the microwave power to a level that maintains the target temperature (e.g., 100-200 W, this may vary depending on the instrument).

    • Initiate the microwave irradiation with stirring.

  • Reaction Workup:

    • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before opening.[6]

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (15 mL) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate solution (15 mL), and finally with brine (15 mL).[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10-30% ethyl acetate).

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the N-cyclopropyl benzenesulfonamide as a solid. For some N-cyclopropyl sulfonamides, crystallization from a suitable solvent system like toluene/ethanol can also be an effective purification method.[7]

Optimization and Troubleshooting

The success of the microwave-assisted synthesis of N-cyclopropyl sulfonamides can be influenced by several parameters. The following table provides guidance on optimizing the reaction and troubleshooting common issues.

ParameterRecommended Range/ValueRationale and Troubleshooting
Temperature 100 - 150 °CHigher temperatures generally lead to faster reaction rates. If the reaction is incomplete, consider increasing the temperature. If decomposition is observed, lower the temperature.
Time 5 - 20 minutesMicrowave reactions are typically rapid. Monitor the reaction by TLC to determine the optimal time. Prolonged reaction times may lead to byproduct formation.
Solvent DCM, Acetonitrile, THF, DioxaneThe choice of solvent can influence the heating efficiency and solubility of reactants.[5] Polar aprotic solvents like acetonitrile and DMF are generally good microwave absorbers. For less polar reactants, DCM or THF can be effective.
Base Triethylamine, Pyridine, DIPEAA non-nucleophilic organic base is required to neutralize the generated HCl.[2] Triethylamine is a common and effective choice. If side reactions with the base are observed, a bulkier base like diisopropylethylamine (DIPEA) can be used.
Stoichiometry 1.1 - 1.5 equivalents of amine and baseA slight excess of the amine and base ensures complete consumption of the sulfonyl chloride. If di-sulfonylation is observed, reducing the equivalents of sulfonyl chloride or using a larger excess of the amine may be beneficial.[2]

Characterization of N-Cyclopropyl Sulfonamides

The identity and purity of the synthesized N-cyclopropyl sulfonamides should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the cyclopropyl protons (typically in the range of 0.5-2.5 ppm) and the aromatic/aliphatic protons of the sulfonyl group. The N-H proton of the sulfonamide typically appears as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the distinct signals for the cyclopropyl ring carbons.

  • FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretching of the sulfonamide (around 3300-3200 cm⁻¹).[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

Example Characterization Data for N-Cyclopropyl-4-methylbenzenesulfonamide:

  • Melting Point: 79-80 °C

  • ¹H NMR (CDCl₃): δ 7.75 (d, 2H), 7.30 (d, 2H), 5.0 (s, 1H, NH), 2.4 (s, 3H, CH₃), 2.2 (m, 1H, CH-cyclopropyl), 0.6-0.8 (m, 4H, CH₂-cyclopropyl).

  • FT-IR (KBr, cm⁻¹): ~3250 (N-H), ~1320 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch).

Conclusion

The microwave-assisted synthesis of N-cyclopropyl sulfonamides offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[3][4] By leveraging the principles of microwave heating, researchers can significantly accelerate reaction times, improve yields, and simplify purification processes. The detailed protocol and optimization guidelines presented in this application note provide a robust framework for the synthesis of this important class of compounds, empowering scientists in the fields of medicinal chemistry and drug development to access novel chemical entities with greater efficiency and sustainability.

References

  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.
  • Gül, H. İ., Yamali, C., Yasa, A. T., et al. (2016). Microwave-assisted synthesis and bioevaluation of new sulfonamides.
  • Jadhav, S. D., & Sharma, A. (2018). Microwave-assisted Expeditious Synthesis and Anti-microbial Evaluation of Novel Heterocyclic derivatives of Sulfonamides. IOSR Journal of Pharmacy and Biological Sciences, 13(4), 1-8.
  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis.
  • Kirby, A. J., & Nome, F. (2008). An activated sulfonylating agent that undergoes general base-catalyzed hydrolysis by amines in preference to aminolysis. Journal of the American Chemical Society, 130(24), 7654–7655.
  • BenchChem. (2025).
  • El-Gaby, M. S. A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 848-854.
  • Hildbrand, S., et al. (2009). Process for the preparation of cyclopropyl sulfonamide.
  • El-Gaby, M. S. A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
  • BLD Pharm. (n.d.). 65032-46-4|N-Cyclopropyl-4-methylbenzenesulfonamide. BLD Pharm.
  • Hildbrand, S., et al. (2009). Preparation of cyclopropyl sulfonylamides.
  • Sigma-Aldrich. (n.d.). N-Cyclopropyl-4-methylbenzenesulfonamide | 65032-46-4. Sigma-Aldrich.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and characterization of some sulfonamide dervatives.
  • Al-Masoudi, N. A., et al. (2022). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Journal of Molecular Structure, 1269, 133821.
  • Gül, H. İ., et al. (2016). Microwave-assisted synthesis and bioevaluation of new sulfonamides.
  • Hong, P., et al. (2024). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. The Journal of Organic Chemistry, 89(1), 57-62.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
  • ResearchGate. (n.d.). Effect of base and solvent on the microwave-assisted synthesis of sulfide 7b.
  • PubChem. (n.d.). N-cyclopropyl-N-[1-(5-fluoro-2-methylsulfonylbenzoyl)piperidin-4-yl]-3-(trifluoromethyl)benzenesulfonamide. PubChem.
  • Tsuritani, T., et al. (2008). Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. The Journal of Organic Chemistry, 73(15), 5875-5877.
  • Portilla, J., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Structure, 1269, 133821.
  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
  • Sharma, V., et al. (2022). A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Reaction Chemistry & Engineering, 7(1), 123-131.
  • Goldstein, M. G., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275-1286.
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  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(39), 5344-5347.

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Chlorophenyl Sulfonamide Compounds

Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] Initially celebrated for their revolutionary antibacterial effects, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] Initially celebrated for their revolutionary antibacterial effects, the utility of sulfonamides has since expanded dramatically, with derivatives now employed as diuretics, anticonvulsants, and treatments for glaucoma and inflammatory conditions.[3][4][5] The chlorophenyl sulfonamide scaffold, in particular, represents a versatile template for designing compounds with diverse pharmacological activities. These activities often stem from the specific inhibition of key enzymes crucial for pathogen survival or pathological processes in humans.

As researchers and drug development professionals, a robust and logical in vitro testing cascade is paramount to characterizing the biological activity, potency, and potential liabilities of novel chlorophenyl sulfonamide compounds. This guide provides a series of detailed protocols and application notes designed to build a comprehensive pharmacological profile. The structure of this document follows the natural progression of drug discovery: from initial target engagement and enzymatic inhibition to cellular phenotypic responses and early safety profiling. Each protocol is presented not merely as a set of instructions, but with embedded expert insights into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Section 1: Primary Target Engagement & Enzymatic Inhibition

The first critical step in evaluating a new compound is to confirm its interaction with the intended molecular target. For chlorophenyl sulfonamides, several enzyme classes are of primary interest.

Protocol 1.1: Carbonic Anhydrase (CA) Inhibition Assay

Principle: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[6] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[4][7] This protocol describes a common method based on the spectrophotometric measurement of the CA-catalyzed hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), to the colored product, p-nitrophenol.[7]

Expert Insights: The sulfonamide group (SO₂NH₂) is the key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases.[6] The choice of buffer is critical; Tris-sulfate is often used as it has minimal interference with the enzyme's activity. Maintaining a consistent pH is essential as the enzyme's catalytic rate is pH-dependent.

Materials:

  • Human Carbonic Anhydrase isozyme (e.g., hCA I, II, IX, or XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-sulfate buffer (e.g., 50 mM, pH 7.6)

  • Test chlorophenyl sulfonamide compounds

  • Acetazolamide (standard CA inhibitor control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Experimental Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound and the acetazolamide control in 100% DMSO. Create a series of 2-fold dilutions in the assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the components in the following order:

    • 60 µL of 50 mM Tris-sulfate buffer (pH 7.6)

    • 10 µL of test compound dilution (or buffer for control wells)

    • 10 µL of a standardized CA enzyme solution

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of p-NPA substrate solution to each well to initiate the enzymatic reaction.

  • Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the CA activity.

  • Controls:

    • Positive Control: Enzyme + Buffer (no inhibitor) - represents 100% enzyme activity.

    • Negative Control: Buffer + Substrate (no enzyme) - corrects for background substrate hydrolysis.

    • Reference Inhibitor: Enzyme + Acetazolamide.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

ParameterRecommended ConditionRationale
Enzyme ConcentrationIsozyme-dependent (e.g., 1-5 nM)Should be in the linear range of the assay.
Substrate (p-NPA) Conc.0.5 - 1 mMNear the Kₘ for sensitive detection of inhibition.
Incubation Time15 min (pre-incubation)Allows for equilibrium binding between enzyme and inhibitor.
Final DMSO Conc.≤ 1%High concentrations of DMSO can denature proteins.
Protocol 1.2: Kinase Inhibition Assay (Luminescence-Based)

Principle: Protein kinases are a major class of drug targets, particularly in oncology.[8][9] This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. Remaining ATP is converted into a light signal by a luciferase enzyme. A high luminescence signal corresponds to low kinase activity (high inhibition), as more ATP is available.[10]

Expert Insights: This format is a universal "ATP-depletion" assay, adaptable to most kinases without needing a specific antibody or radiolabeled substrate.[11][12] It is crucial to run a control without the kinase enzyme to define 100% inhibition (maximum signal) and a control with only DMSO to define 0% inhibition (minimum signal).[10] The ATP concentration should be set near the Michaelis constant (Kₘ) for the specific kinase to ensure sensitivity to competitive inhibitors.

Materials:

  • Active protein kinase (e.g., JAK2, EGFR, etc.)

  • Specific peptide or protein substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (commercial or custom-made)

  • Test chlorophenyl sulfonamide compounds

  • Known kinase inhibitor (e.g., Staurosporine or a target-specific inhibitor)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Workflow for Luminescence-Based Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Dispense Kinase, Substrate, and Inhibitor/DMSO to Plate C 3. Add ATP to Initiate Reaction A->C Add ATP B 2. Prepare ATP Solution D 4. Incubate at Room Temp (e.g., 60 min) C->D Allow Phosphorylation E 5. Add ATP Detection Reagent (e.g., Kinase-Glo®) D->E Stop Reaction & Generate Signal F 6. Incubate at Room Temp (e.g., 10 min) E->F Stabilize Signal G 7. Read Luminescence F->G Measure ATP remaining

Caption: Workflow for a luminescence-based kinase inhibition assay.

Experimental Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in kinase assay buffer in the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme and its substrate in the assay buffer.

    • Add the kinase/substrate mix to the wells containing the test compounds.

    • Initiate the reaction by adding ATP. The final volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-90 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the uninhibited control).

  • Signal Generation: Add an equal volume of the ATP detection reagent to each well. This reagent contains luciferase and its substrate, which stops the kinase reaction and begins the light-generating reaction.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.[10]

Data Analysis:

  • Calculate Percent Inhibition using the luminescence signals (Lum): % Inhibition = [1 - (Lum_inhibitor - Lum_no_kinase) / (Lum_DMSO - Lum_no_kinase)] * 100

  • Plot the % Inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Section 2: Cellular Phenotypic Assays

Following enzymatic assays, it is essential to determine if the compound's activity at the molecular level translates to a desired effect in a cellular context.

Protocol 2.1: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] The broth microdilution method is a standardized and widely used technique for determining MIC values.[13][14] For sulfonamides, the mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[1][5][15][] This bacteriostatic action stops bacterial growth and replication.[3][15]

Expert Insights: The choice of medium is critical. Mueller-Hinton Broth (MHB) is standard as it is low in sulfonamide inhibitors like thymidine.[13][17] Some bacterial lots may require supplementation with thymidine phosphorylase to prevent any residual thymidine from antagonizing the sulfonamide's effect.[13] For sulfonamides, the endpoint is often read as ≥80% inhibition of growth compared to the positive control, as complete inhibition may not be achieved due to the bacteriostatic nature of the drug.[13][14]

Materials:

  • 96-well, sterile, clear microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Test chlorophenyl sulfonamide compounds

  • Standard antibiotic control (e.g., Sulfamethoxazole)

  • 0.5 McFarland turbidity standard

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

Workflow for Broth Microdilution MIC Determination

G A 1. Prepare 2-fold serial dilution of sulfonamide in MHB in a 96-well plate D 4. Inoculate all wells (except sterility control) A->D Plate setup B 2. Prepare bacterial inoculum adjusted to 0.5 McFarland standard C 3. Dilute inoculum to achieve ~5 x 10^5 CFU/mL in wells B->C Standardize C->D Add bacteria E 5. Incubate at 35-37°C for 16-20 hours D->E Grow bacteria F 6. Visually inspect for growth (turbidity) E->F Read results G 7. Determine MIC: Lowest concentration with no visible growth F->G Final determination

Caption: Standard workflow for determining MIC via broth microdilution.

Experimental Protocol:

  • Compound Dilution: Prepare a 2-fold serial dilution of the test sulfonamide compound directly in the 96-well plate using MHB. A typical range might be 256 µg/mL down to 0.5 µg/mL. Leave wells for a growth control (no drug) and a sterility control (no bacteria).[13]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from a fresh agar plate (18-24 hours growth).

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[13]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation: Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well should be uniform (e.g., 100 or 200 µL).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[13][14]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth, indicated by turbidity or a cell pellet. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth.[13]

ControlComponentsExpected OutcomePurpose
Growth ControlMHB + BacteriaTurbid growthConfirms viability of the inoculum.
Sterility ControlMHB onlyClear (no growth)Confirms sterility of the medium.
Reference AntibioticMHB + Bacteria + StandardKnown MIC valueValidates the assay setup and bacterial susceptibility.
Protocol 2.2: Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[18][20] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance after solubilization.[20][21]

Expert Insights: This assay is fundamental for profiling anticancer compounds or assessing the general toxicity of any compound against eukaryotic cells. It is crucial to ensure complete solubilization of the formazan crystals before reading the absorbance, as incomplete dissolution is a major source of error.[18][20] The incubation time with MTT can be optimized (typically 2-4 hours) and depends on the cell type and its metabolic rate.[18][21]

Materials:

  • Human cell lines (e.g., cancer cell lines like HeLa, MCF-7, or a non-cancerous line like HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test chlorophenyl sulfonamide compounds

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Sterile 96-well, flat-bottom tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

MTT Assay Workflow for Cytotoxicity Assessment

G A 1. Seed cells in a 96-well plate and allow to adhere overnight B 2. Treat cells with serial dilutions of test compound A->B Adhesion C 3. Incubate for desired exposure time (e.g., 24, 48, 72 hours) B->C Compound treatment D 4. Add MTT solution to each well C->D Viability check E 5. Incubate for 2-4 hours to allow formazan formation D->E Metabolic conversion F 6. Add solubilization solution to dissolve formazan crystals E->F Crystal dissolution G 7. Read absorbance at ~570 nm F->G Quantification

Caption: A step-by-step workflow for the MTT cell viability assay.

Experimental Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as the 100% viability control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[18][21] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to ensure all formazan crystals are dissolved. An overnight incubation may be required for complete solubilization with some reagents.[18]

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader. The wavelength for measuring the formazan product is between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.[18][20]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot the % Viability against the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀/IC₅₀ value (the concentration that inhibits cell growth by 50%).

Section 3: Early Safety & Off-Target Profiling

Identifying potential safety liabilities early in the drug discovery process is crucial to avoid late-stage failures. For any compound intended for systemic use, assessing cardiotoxicity is a regulatory requirement.

Protocol 3.1: hERG Channel Inhibition Assay

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Iₖᵣ) critical for cardiac repolarization.[22][23] Inhibition of the hERG channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsade de Pointes.[22][23] Therefore, screening compounds for hERG liability is a mandatory step in drug development.[24] Automated patch-clamp electrophysiology is the gold standard for measuring hERG channel inhibition directly.[22][23] High-throughput screening can also be performed using fluorescence-based assays that measure ion flux.[25][26]

Expert Insights: Automated patch-clamp provides the most accurate and detailed data, measuring the direct electrical current through the channel.[22] It is essential to test compounds at multiple concentrations to generate a dose-response curve and an IC₅₀ value. A known hERG inhibitor, such as E-4031 or Cisapride, must be included as a positive control to validate the assay's sensitivity.[22] It's important to note that in vitro hERG inhibition does not always translate to in vivo cardiotoxicity, as factors like plasma protein binding and free drug concentration play a significant role.[22][24]

Assay Methodologies:

  • Automated Patch-Clamp (e.g., QPatch, SyncroPatch):

    • Cells: A stable cell line (e.g., HEK293) expressing the hERG channel is used.[22]

    • Procedure: Cells are automatically captured, and a giga-seal is formed. A specific voltage protocol is applied to elicit the characteristic hERG tail current. The compound is then perfused over the cell, and the change in current is measured.[22]

    • Data Output: Direct measurement of % inhibition of the ion current, leading to a precise IC₅₀ value.

  • Fluorescence-Based Ion Flux Assay (e.g., FLIPR):

    • Principle: These assays use a surrogate ion, typically thallium (Tl⁺), which passes through the hERG channel and interacts with an intracellular fluorescent dye, causing a change in fluorescence.[26]

    • Procedure: hERG-expressing cells are loaded with a thallium-sensitive dye. The cells are incubated with the test compound before a stimulus buffer containing Tl⁺ is added. The change in fluorescence is monitored in real-time.[26]

    • Data Output: An indirect measure of channel inhibition. This method is higher throughput and suitable for earlier screening, with hits often confirmed by patch-clamp.

Typical Assay Parameters (Automated Patch-Clamp):

ParameterTypical SettingRationale
Cell LineHEK293-hERGRobust expression and well-characterized electrophysiology.[22]
Test Concentrations0.1, 1, 10 µM (cumulative)A standard range to assess potency.[22]
Number of Replicatesn ≥ 2 cellsEnsures reproducibility of the measurement.[22]
Quality ControlsSeal Resistance >100 MΩEnsures a high-quality, low-noise recording.[22]
Positive ControlE-4031A potent and specific hERG blocker for assay validation.[22]
Vehicle Control0.1-0.5% DMSOTo measure baseline channel activity and solvent effects.[22]

Data Analysis: The peak tail current before and after compound addition is measured. The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value. This value is a critical piece of data for the risk assessment of a compound's potential cardiotoxicity.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore.
  • Application Notes & Protocols: Evaluating the Antibacterial Activity of Sulfonamides. (n.d.). Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • MTT assay protocol. (n.d.). Abcam.
  • Protocol for Assessing the Antibacterial Activity of Sulfonamides. (n.d.). Benchchem.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • MTT (Assay protocol). (n.d.). Addgene.
  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
  • hERG Assay Services. (n.d.). Reaction Biology.
  • Sulfonamide. (2025, December 19). Massive Bio.
  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer.
  • Sulfonamide Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. (n.d.). Molecular Devices.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017, February 9). ACS Publications.
  • hERG Serum Shift Assay. (n.d.). Charles River Laboratories.
  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.
  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025, April 17). MDPI.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
  • Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. (n.d.). Benchchem.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021, August 23). PMC.
  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023, April 27). MDPI.
  • Full article: Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. (2013, January 12). Taylor & Francis.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020, June 10). ACS Publications.
  • MIC & Etest. (n.d.). IACLD.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025, April 1). EXCLI Journal.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (2019, March 15). IDEXX.
  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024, May 6). Microbiology Spectrum - ASM Journals.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024, November 4). RSC Publishing.
  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. (n.d.). Benchchem.
  • Antimicrobial sulfonamide drugs. (n.d.). SciSpace.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com.

Sources

Method

Strategies and Protocols for the Crystallization of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide

An Application Guide Abstract This application note provides a comprehensive guide to the crystallization of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide, an active pharmaceutical ingredient (API) intermediate. The...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

This application note provides a comprehensive guide to the crystallization of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide, an active pharmaceutical ingredient (API) intermediate. The control of the solid-state form of an API is critical for ensuring consistent physicochemical properties such as solubility, stability, and bioavailability.[1] Sulfonamide-containing compounds, including the target molecule, are known to exhibit polymorphism, a phenomenon where a substance can exist in multiple crystal structures.[2][3][4] This guide details several robust crystallization methodologies, from fundamental to advanced, to enable researchers to isolate the desired crystalline form with high purity and yield. Protocols for slow cooling, anti-solvent addition, vapor diffusion, and slurry conversion are presented, along with a systematic approach to solvent selection and troubleshooting common crystallization challenges.

Introduction: The Criticality of Crystalline Form

Crystallization is a cornerstone of pharmaceutical development, serving as the primary method for purification and for establishing the definitive solid-state properties of an API.[1] The process involves the highly ordered arrangement of molecules from a solution, melt, or vapor phase into a crystal lattice.[1] For the target molecule, 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide, achieving a specific and consistent crystalline form is paramount.

The sulfonamide functional group is a strong hydrogen bond donor (N-H) and acceptor (S=O), which leads to the formation of robust intermolecular interactions.[2] These interactions can result in different packing arrangements within the crystal lattice, leading to multiple polymorphic forms.[3][5] Different polymorphs of the same compound can have distinct physical properties, making the control over the crystallization process a regulatory and therapeutic necessity.[1] This guide offers a framework for systematically exploring and optimizing the crystallization of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide.

Foundational Principles: Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization process. An ideal solvent system should exhibit a significant difference in the solute's solubility with temperature or composition. For 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide, a preliminary solvent screen is the essential first step. The molecule's structure, featuring a moderately polar sulfonamide group and non-polar aromatic and cyclopropyl groups, suggests solubility in a range of organic solvents.

Screening Protocol:

  • Place a small amount (5-10 mg) of the compound into several vials.

  • Add a small volume (0.1 mL) of a test solvent to each vial at room temperature.

  • Observe solubility. If the compound dissolves, the solvent is likely too good for single-solvent crystallization at room temperature but may be a candidate for an anti-solvent system.

  • If the compound is insoluble, gently heat the vial. If it dissolves upon heating, it is a promising candidate for slow-cooling crystallization.[6]

  • Allow the heated solution to cool to room temperature to observe if crystallization occurs.

The following table provides a starting point for solvent selection.

Solvent Class Boiling Point (°C) Potential Use
MethanolPolar Protic65Good Solvent
EthanolPolar Protic78Good Solvent
Isopropanol (IPA)Polar Protic82Good Solvent
AcetonePolar Aprotic56Good Solvent
Acetonitrile (ACN)Polar Aprotic82Good Solvent
Ethyl Acetate (EtOAc)Moderately Polar77Good Solvent
TolueneNon-polar111Good Solvent / Slurry
Dichloromethane (DCM)Non-polar40Good Solvent
Heptane / HexaneNon-polar98 / 69Anti-Solvent
WaterPolar Protic100Anti-Solvent

Core Crystallization Protocols

The following protocols provide detailed, step-by-step instructions for established crystallization methods. Supersaturation, the driving force for crystallization, is achieved differently in each technique.[5]

Protocol 1: Slow Cooling Crystallization

This method relies on the principle that the compound's solubility decreases as the temperature of the solution is lowered, leading to supersaturation and subsequent crystal formation.[7] It is ideal for compounds that show a steep solubility curve with respect to temperature.

Methodology:

  • Place the crude 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide in an Erlenmeyer flask equipped with a stir bar.

  • Add a minimal amount of a pre-selected "good" solvent (e.g., Isopropanol, Ethyl Acetate).

  • Heat the mixture on a hot plate with stirring until the solvent reaches a gentle boil.

  • Continue to add small portions of the hot solvent until the compound is fully dissolved.[6]

  • Once a clear, saturated solution is obtained, remove the flask from the heat.

  • Cover the flask (e.g., with a watch glass or aluminum foil) and place it on an insulating surface (like a cork ring or paper towels) to promote slow cooling.[8]

  • Allow the solution to cool undisturbed to room temperature over several hours.

  • If crystals do not form, induce nucleation by scratching the inner wall of the flask with a glass rod or by adding a single seed crystal.[6]

  • Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[8]

Protocol 2: Anti-Solvent Addition

This technique induces crystallization by adding a miscible "anti-solvent" in which the compound is insoluble, thereby reducing its solubility in the overall solvent mixture.[9][10] This method is highly effective for controlling particle size and morphology.[1][11]

Methodology:

  • Dissolve the crude compound in the minimum required volume of a "good" solvent (e.g., Acetone, DCM) at room temperature to form a concentrated solution.

  • With constant, vigorous stirring, add a selected "anti-solvent" (e.g., Heptane, Water) dropwise using a syringe or dropping funnel.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates the onset of nucleation.[5]

  • If nucleation is difficult, add a seed crystal before proceeding.

  • Once turbidity is established, cease the addition and allow the mixture to stir for several hours to permit crystal growth.

  • Collect the resulting crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent, and dry under vacuum.

G cluster_prep Preparation cluster_process Process cluster_collection Collection A Dissolve API in 'Good' Solvent B Add Anti-Solvent Dropwise with Stirring A->B C Observe for Permanent Turbidity B->C D Allow Crystals to Grow C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Fig. 1: Workflow for Anti-Solvent Crystallization.
Protocol 3: Vapor Diffusion

This gentle technique is ideal for growing high-quality single crystals from small amounts of material.[12] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually inducing crystallization.[13][14]

Methodology (Sitting Drop):

  • Prepare a concentrated solution of the compound in a high-boiling point "good" solvent (e.g., Toluene, DMF).

  • Place a small, open vial or dish containing this solution inside a larger, sealable jar.

  • Add a pool of a volatile "anti-solvent" (e.g., Hexane, Diethyl Ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[12]

  • Seal the jar tightly and leave it in a vibration-free location.[7]

  • The anti-solvent vapor will slowly diffuse into the compound's solution, reducing solubility and promoting crystal growth over several days to weeks.

  • Once suitable crystals have formed, carefully remove them with a spatula or pipette.

Protocol 4: Slurry Crystallization

Slurrying is an effective method for converting a mixture of polymorphs or an amorphous solid into the most thermodynamically stable crystalline form.[15] The process involves stirring the solid in a solvent where it has minimal solubility.

Methodology:

  • Place the solid compound into a flask with a stir bar.

  • Add a solvent or solvent mixture in which the compound is only slightly soluble (e.g., Toluene/Heptane mixture). The amount should be sufficient to create a mobile slurry.

  • Seal the flask and stir the slurry at a constant temperature (room temperature or slightly elevated) for an extended period (24-72 hours or longer).

  • During this time, less stable forms will dissolve and re-precipitate as the more stable form.[16]

  • Periodically, a small sample of the solid can be removed, dried, and analyzed by techniques like Powder X-Ray Diffraction (PXRD) to monitor the conversion.

  • Once the conversion is complete, collect the solid by vacuum filtration, wash, and dry.

Troubleshooting and Optimization

Crystallization experiments can often yield suboptimal results. The following section and diagram provide a logical framework for addressing common issues.

Problem Potential Cause Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated.- Add a seed crystal. - Scratch the inside of the flask.[6] - Cool the solution to a lower temperature. - Slowly evaporate some of the solvent.
"Oiling Out" Compound's solubility is too high at the crystallization temperature; solution is oversaturated.- Re-heat the solution and add more solvent to reduce concentration. - Use a different solvent system with lower solubility. - Cool the solution much more slowly.
Amorphous Powder Nucleation rate is too fast, preventing ordered crystal growth.- Reduce the level of supersaturation (e.g., add anti-solvent more slowly, cool more slowly). - Use a less polar solvent. - Try slurry crystallization to convert to a crystalline form.
Multiple Polymorphs Kinetic and thermodynamic factors favor different forms.- Strictly control all parameters (temperature, stirring rate, solvent).[5] - Use seeding with the desired polymorph. - Employ slurry crystallization to isolate the most stable form.[15]

graph G {
graph [layout=dot, rankdir=TB];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", fontsize=10];
// Node Definitions
start [label="Crystallization\nExperiment Complete", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
check_solid [label="Is a solid present?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_form [label="Is the solid crystalline\n(not oily or gummy)?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_quality [label="Are crystals well-formed\n(not powder/needles)?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Success: Isolate,\nWash, and Dry Crystals", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Troubleshooting Nodes
no_solid [label="Problem: No Crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"];
oiled_out [label="Problem: Oiled Out", fillcolor="#EA4335", fontcolor="#FFFFFF"];
powder [label="Problem: Amorphous Powder\nor Microcrystals", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solution Nodes
sol_no_solid [label="Solutions:\n- Add seed crystal\n- Scratch flask\n- Cool further\n- Evaporate solvent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
sol_oiled_out [label="Solutions:\n- Re-heat and add more solvent\n- Cool solution more slowly\n- Change solvent system", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
sol_powder [label="Solutions:\n- Reduce supersaturation rate\n(slower cooling/addition)\n- Use less polar solvent\n- Attempt slurry conversion", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections
start -> check_solid;
check_solid -> check_form [label="Yes"];
check_solid -> no_solid [label="No"];
check_form -> check_quality [label="Yes"];
check_form -> oiled_out [label="No"];
check_quality -> success [label="Yes"];
check_quality -> powder [label="No"];

no_solid -> sol_no_solid [style=dashed];
oiled_out -> sol_oiled_out [style=dashed];
powder -> sol_powder [style=dashed];

}

Fig. 2: A Logic Diagram for Troubleshooting Crystallization.

Conclusion

The successful crystallization of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide requires a systematic and informed approach. Due to the inherent potential for polymorphism in sulfonamides, screening a variety of methods—including slow cooling, anti-solvent addition, vapor diffusion, and slurry conversion—is highly recommended. By carefully selecting solvents and controlling key process parameters such as temperature, cooling rate, and degree of supersaturation, researchers can effectively navigate the challenges of solid-form control. The protocols and troubleshooting guide presented here provide a robust framework for developing a reproducible crystallization process, ensuring the isolation of a pure, stable, and consistent crystalline form of the target compound for downstream drug development activities.

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development.
  • Patel, S. R., et al. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • Unknown Author. (n.d.). crystallization of small molecules.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Varma, S., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design.
  • Unknown Author. (2006). Crystallisation Techniques.
  • Caballero, J., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC.
  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab.
  • Unknown Author. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Hess, D. A., et al. (n.d.). Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. PMC.
  • Mesley, R. J., et al. (2025). (PDF) Polymorphism in Sulfonamides. ResearchGate.
  • Lee, H. K., et al. (n.d.). Study on the Polymorphism of Sulfa Drugs. KoreaScience.
  • Jia, S., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing).
  • Unknown Author. (n.d.). Guide for crystallization.
  • Unknown Author. (n.d.). Antisolvent Crystallization.
  • Zhang, M., et al. (n.d.). Review of melt crystallization in the pharmaceutical field, towards crystal engineering and continuous process development. Request PDF - ResearchGate.
  • Unknown Author. (2024). How to grow crystals for X-ray crystallography. IUCr Journals.
  • Unknown Author. (n.d.). CN113637018A - Crystal form of sulfonamide compound and preparation method thereof. Google Patents.
  • KU Leuven. (2026). How to crystallize your sample — X-ray Core.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • Unknown Author. (n.d.). Growing Crystals Crystallization Methods.
  • Crystal Pharmatech. (2025). Crystallization Process Development & Optimization Services.
  • Allen, F. H. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Bolla, G., et al. (n.d.). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides.
  • MIT. (n.d.). Growing Crystals.
  • Lu, J., et al. (n.d.). A simple and efficient innovation of the vapor-diffusion method for controlling nucleation and growth of large protein crystals. IUCr Journals.
  • Wang, J. R., et al. (2023). Melt Crystallization of Celecoxib-Carbamazepine Cocrystals with the Synchronized Release of Drugs. PubMed.
  • Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.
  • Cruz-Cabeza, A. J., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. PMC.
  • Hampton Research. (n.d.). Crystallization Tips.
  • Aitipamula, S., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design - ACS Publications.
  • Unknown Author. (n.d.). US2777844A - Sulfonamide purification process. Google Patents.
  • Alvarez, A. J. (2007). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.org.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • BLDpharm. (n.d.). 950239-12-0|1-(2-Chlorophenyl)-N-cyclopropylmethanesulfonamide.
  • Chemdiv. (n.d.). Compound 1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide.
  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.
  • PubChem. (2025). 1-(2-Chlorophenyl)piperazine.
  • Cheméo. (n.d.). 1-(2-chlorophenyl)ethane (CAS 77008-62-9) - Chemical & Physical Properties.
  • Jouyban, A. (2025). (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate.
  • Zadrazilova, D., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.
  • Chemsrc. (2026). CAS#:838875-37-9 | 1-(2-chlorophenyl)-N-methylmethanesulfonamide.
  • Sigma-Aldrich. (n.d.). N-Cyclopropylmethanesulfonamide | 479065-29-7.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Sulfonamide Formation Side Reactions

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the formation of sulfonamides. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting in a practical question-and-answer format.

Introduction to Sulfonamide Synthesis

The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. Understanding the underlying mechanisms of these side reactions is paramount to developing effective troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your sulfonamide synthesis experiments.

Issue 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield of the desired sulfonamide. What are the likely causes and how can I improve it?

A1: Low yields in sulfonamide synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here are the most common culprits and their solutions:

  • Instability of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with any ambient moisture to form the corresponding sulfonic acid, which is unreactive towards the amine.[2][3]

    • Troubleshooting & Optimization:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1][3]

      • Solvent Purity: Use anhydrous solvents.[3]

      • Reagent Quality: Use a freshly opened bottle of the sulfonyl chloride or purify it before use.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the prevalence of side reactions.

    • Troubleshooting & Optimization:

      • Many standard sulfonamide syntheses perform well when initiated at 0 °C and allowed to slowly warm to room temperature.[2]

      • For less reactive starting materials, heating (reflux) may be necessary.[2]

      • It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[2]

  • Inappropriate Base: The choice of base is critical for scavenging the HCl generated during the reaction.[2]

    • Troubleshooting & Optimization:

      • Common bases include pyridine, triethylamine (TEA), or inorganic bases like potassium carbonate.[2]

      • The basicity and steric hindrance of the base can affect the reaction rate. For weakly nucleophilic amines, a stronger, non-nucleophilic base may be required.[2]

  • Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance may exhibit slow or no reaction.

    • Troubleshooting & Optimization:

      • Employ more forcing reaction conditions, such as higher temperatures or longer reaction times.

      • Consider using a more reactive sulfonylating agent.

Issue 2: Presence of Multiple Products (Side Reactions)

Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side reactions, and how can I prevent them?

A2: The formation of multiple products is a frequent challenge in sulfonamide synthesis. Here are the most common side reactions and strategies to mitigate them:

  • Polysulfonylation (Bis-sulfonylation): This occurs when a primary amine reacts with two equivalents of the sulfonyl chloride, resulting in a bis-sulfonylated product. This is particularly prevalent when an excess of the sulfonyl chloride is used or if the amine is highly reactive.

    • Troubleshooting & Optimization:

      • Control Stoichiometry: Use a 1:1 or a slight excess of the amine to sulfonyl chloride ratio.[1]

      • Slow Addition: Add the sulfonyl chloride dropwise to the amine solution to maintain a low concentration of the sulfonylating agent.

  • Hydrolysis of Sulfonyl Chloride: As mentioned previously, the presence of water leads to the formation of sulfonic acid.[3][4]

    • Troubleshooting & Optimization:

      • Strict adherence to anhydrous conditions is essential.[1][3]

  • Formation of Disulfides: When synthesizing sulfonamides from thiols via oxidative coupling, the formation of disulfides is a common side reaction.[2]

    • Troubleshooting & Optimization:

      • The choice of oxidant and careful control of reaction conditions can influence the ratio of the desired sulfonamide to the disulfide byproduct.[2]

  • Chemoselectivity Issues: In molecules with multiple nucleophilic sites, such as halo(het)arene sulfonyl halides, the amine may react at a different position, leading to undesired isomers.[5]

    • Troubleshooting & Optimization:

      • Careful control of reaction temperature and the choice of sulfonylating agent (e.g., sulfonyl fluoride vs. sulfonyl chloride) can direct the reaction to the desired site.[5]

G cluster_0 Primary Amine Reaction cluster_1 Hydrolysis Side Reaction Primary Amine Primary Amine Desired Sulfonamide Desired Sulfonamide Primary Amine->Desired Sulfonamide 1 eq. Sulfonyl Chloride Bis-sulfonylated Product Bis-sulfonylated Product Primary Amine->Bis-sulfonylated Product >1 eq. Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Desired Sulfonamide Sulfonyl Chloride_H Sulfonyl Chloride Sulfonic Acid Sulfonic Acid Sulfonyl Chloride_H->Sulfonic Acid Hydrolysis Water Water Water->Sulfonic Acid

Caption: Key Side Reactions in Sulfonamide Synthesis.

Issue 3: Purification Challenges

Q3: I am having difficulty purifying my sulfonamide product. It is a sticky solid or "oils out" during recrystallization. What should I do?

A3: Sulfonamides are often crystalline solids, making recrystallization a common and effective purification method.[2] However, challenges can arise.

  • Product is a Sticky Solid or Oils Out: This often indicates the presence of impurities that are preventing crystallization.

    • Troubleshooting & Optimization:

      • Column Chromatography: Purify the crude product using silica gel column chromatography to remove impurities before attempting recrystallization.[1] The choice of eluent system is crucial for effective separation.

      • Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes be more effective than a single solvent.

      • Trituration: Try triturating the sticky solid with a non-polar solvent (e.g., hexanes) to induce crystallization and remove non-polar impurities.

  • Product Fails to Crystallize: Sometimes, even after cooling, the product remains in solution.

    • Troubleshooting & Optimization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seed Crystal: If a small amount of the pure product is available, adding a tiny seed crystal to the cooled solution can initiate crystallization.[2]

      • Concentration: Slowly evaporate the solvent to increase the concentration of the product.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride and an Amine

This protocol provides a standard method for sulfonamide synthesis and should be optimized for specific substrates.

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.1-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).[1]

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Add the sulfonyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench by adding water or a dilute acid solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Protocol 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Check Reagent Quality (Sulfonyl Chloride, Amine, Solvent) start->check_reagents repurify_reagents Purify/Replace Reagents check_reagents->repurify_reagents Poor Quality check_conditions Review Reaction Conditions (Temperature, Base, Stoichiometry) check_reagents->check_conditions Good Quality repurify_reagents->check_conditions optimize_temp Optimize Temperature (TLC Monitoring) check_conditions->optimize_temp Suboptimal Temp optimize_base Screen Different Bases check_conditions->optimize_base Ineffective Base optimize_stoich Adjust Stoichiometry check_conditions->optimize_stoich Incorrect Ratio check_side_reactions Analyze for Side Products (TLC, LC-MS) check_conditions->check_side_reactions Optimized optimize_temp->check_side_reactions optimize_base->check_side_reactions optimize_stoich->check_side_reactions mitigate_hydrolysis Ensure Anhydrous Conditions check_side_reactions->mitigate_hydrolysis Hydrolysis Detected mitigate_poly Control Stoichiometry/ Slow Addition check_side_reactions->mitigate_poly Polysulfonylation Detected end Improved Yield check_side_reactions->end No Major Side Reactions mitigate_hydrolysis->end mitigate_poly->end

Caption: Troubleshooting Logic for Low Yield Issues.

Data Summary

IssueCommon CauseRecommended ActionExpected Outcome
Low Yield Hydrolysis of sulfonyl chlorideUse anhydrous solvents and an inert atmosphere.[3]Increased yield of desired sulfonamide.
Poorly reactive amineIncrease reaction temperature or use a more reactive sulfonylating agent.Improved conversion to product.
Multiple Products PolysulfonylationUse a 1:1 stoichiometry and slow addition of sulfonyl chloride.Minimized formation of bis-sulfonylated byproduct.
Purification Difficulty Impurities inhibiting crystallizationPurify by column chromatography before recrystallization.[1]Crystalline, pure product obtained.

References

  • troubleshooting common issues in sulfonamide synthesis reactions - Benchchem.
  • Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society.
  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design | ChemRxiv.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing.
  • Preparation of sulfonamides from N-silylamines - PMC.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society.

Sources

Optimization

purification of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide from reaction mixtures

Technical Support Center: Purification of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide Ticket ID: #CAS-950239-12-0 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide

Ticket ID: #CAS-950239-12-0 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Workup and Isolation Protocols

Executive Summary

You are encountering challenges with the isolation of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide . This molecule belongs to the class of


-toluenesulfonamides  (benzylsulfonamides). Unlike aryl sulfonamides, the sulfonyl group is attached to a benzylic carbon, which introduces specific stability and solubility nuances.[1]

The primary impurities in this synthesis (via sulfonyl chloride + cyclopropylamine) are:

  • Cyclopropylamine: (Excess reagent, volatile, distinct odor).[1]

  • (2-Chlorophenyl)methanesulfonic acid: (Hydrolysis byproduct of the starting chloride).

  • Triethylamine/Pyridine salts: (If used as base scavengers).

This guide provides a self-validating purification logic designed to separate these specific contaminants based on their pKa differences.

Module 1: The "Swing" Extraction Protocol (High Purity)

Standard silica chromatography is often inefficient for sulfonamides due to "streaking" caused by the acidic N-H proton. We recommend an Acid-Base "Swing" Extraction as the primary purification method.

The Logic: The sulfonamide N-H proton has a pKa of approximately 10.5–11.0 .

  • pH < 9: Molecule is Neutral (Soluble in Organic).

  • pH > 13: Molecule is Anionic (Soluble in Water).

Step-by-Step Procedure:
  • Reaction Quench:

    • Dilute the reaction mixture (DCM or EtOAc) with water.

    • Checkpoint: If using DCM, the organic layer is on the bottom . If EtOAc, it is on the top .

  • Acid Wash (Removes Amines):

    • Wash the organic layer with 1M HCl (2x).

    • Mechanism:[2] Protonates unreacted cyclopropylamine and base catalysts (Et3N), forcing them into the aqueous layer.[1]

    • Status: Product remains in the organic layer.

  • The "Swing" (Targeting the Sulfonamide):

    • Extract the organic layer with 1M NaOH (2x).

    • Critical Step: The product will deprotonate and move into the aqueous layer . The organic layer now contains non-acidic impurities (e.g., bis-sulfonimides or neutral side products).[1]

    • Action: Separate layers. KEEP THE AQUEOUS LAYER. Discard the organic layer (or check TLC to confirm product migration).

  • Precipitation (Recovery):

    • Cool the basic aqueous layer to 0–5°C.

    • Slowly acidify with 6M HCl to pH ~1-2 while stirring vigorously.

    • Result: The product repotonates and precipitates as a white solid.

  • Filtration:

    • Filter the solid, wash with water (to remove NaCl), and dry.[1][3]

Module 2: Crystallization Guide (Polymorph Control)

If the "Swing" extraction is skipped or further purity is required, use crystallization. Sulfonamides are prone to "oiling out" if the solvent system is not tuned.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ApplicationNotes
IPA / Water 70:30General PurityBest for removing trace salts. Heat to boiling, add water until cloudy, cool slowly.
Toluene / Heptane 1:1 to 1:3Color RemovalGood for removing lipophilic colored impurities.
Ethanol (Abs) 100%High YieldDissolve hot, cool to -20°C.

Visual Workflow: Purification Logic Tree

PurificationLogic Start Crude Reaction Mixture (R-SO2Cl + H2N-cPr) Quench 1. Quench with Water 2. Dilute with EtOAc Start->Quench AcidWash Wash with 1M HCl Quench->AcidWash Decision1 Where is the Product? AcidWash->Decision1 OrgLayer1 Organic Layer (Contains Product + Sulfonic Acid) Decision1->OrgLayer1 Product is Neutral AqLayer1 Aqueous Waste (Contains Amine Salts) Decision1->AqLayer1 Impurities BaseExtract Extract with 1M NaOH (The 'Swing') OrgLayer1->BaseExtract Decision2 Phase Separation BaseExtract->Decision2 AqLayer2 Aqueous Layer (pH > 13) (Contains Product as Salt) Decision2->AqLayer2 Product Ionized OrgLayer2 Organic Waste (Neutral Impurities) Decision2->OrgLayer2 Waste Acidify Acidify to pH 1 (Precipitate Product) AqLayer2->Acidify Filter Filter & Wash (Final Product) Acidify->Filter

Caption: Logical flow for the Acid-Base "Swing" extraction, ensuring removal of both amine and non-acidic impurities.

Troubleshooting & FAQs

Q1: The product "oiled out" instead of crystallizing. How do I fix this?

  • Cause: This usually happens when the solution temperature drops too fast or the solvent mixture is too rich in the "anti-solvent" (e.g., water or heptane) before the crystal lattice forms.

  • Solution:

    • Re-heat the mixture until the oil dissolves (add a small amount of the good solvent like IPA or Toluene if needed).

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.

    • Insulate: Wrap the flask in foil or a towel to allow it to cool very slowly to room temperature before applying an ice bath.

Q2: The product has a persistent "fishy" or amine-like odor.

  • Cause: Trace cyclopropylamine is trapped in the crystal lattice.

  • Solution: The standard HCl wash in the workup might have been insufficient.

    • Remedy: Recrystallize from IPA/Water containing a small amount of acetic acid (1%). The acetic acid keeps the amine protonated and soluble in the mother liquor, while the sulfonamide crystallizes out.

Q3: I see a spot on TLC at the baseline that won't go away.

  • Cause: This is likely (2-chlorophenyl)methanesulfonic acid , formed by the hydrolysis of your starting sulfonyl chloride.[1]

  • Solution:

    • If you did not perform the NaOH "Swing" extraction: Wash your organic layer with saturated NaHCO3 . The sulfonic acid is highly acidic (pKa < 0) and will form a water-soluble sodium salt immediately, partitioning into the aqueous layer.

Q4: Can I use flash chromatography instead?

  • Advice: Yes, but with a modification.

  • Protocol: Use a mobile phase of Hexanes/Ethyl Acetate.

  • Critical Additive: Add 0.5% Acetic Acid to the mobile phase. This suppresses the ionization of the sulfonamide on the silica gel, preventing "streaking" and improving peak resolution.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup and Purification).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Section: Preparation of Sulfonamides).

  • BenchChem Technical Support. Recrystallization of Sulfonamide Products. (General solvent selection for sulfonamides). [1]

  • PubChem. Compound Summary: N-cyclopropylmethanesulfonamide. (Structural data and physical properties).

  • Griffiths, G., et al. (2009).[1] Process for the preparation of cyclopropyl sulfonamide. WO2009053281A1.[4] (Patent describing industrial synthesis and isolation of cyclopropyl sulfonamides).

Sources

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of Sulfonyl Chloride Intermediates

Welcome to the Technical Support Center for handling sulfonyl chloride intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling sulfonyl chloride intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies to minimize and prevent hydrolysis, a common cause of reduced yield and product impurity.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of sulfonyl chlorides.

Q1: My sulfonyl chloride yield is significantly lower than expected after an aqueous workup. What is the primary cause?

Low yields after aqueous workups are most frequently caused by the hydrolysis of the sulfonyl chloride product into the corresponding sulfonic acid.[1] Sulfonyl chlorides are highly susceptible to hydrolysis, and this reaction is accelerated by prolonged contact with water, elevated temperatures, and basic pH.[2] The resulting sulfonic acid is often water-soluble and is lost to the aqueous phase during extraction, leading to a significant reduction in the isolated yield of your desired product.[1]

Q2: What is the chemical mechanism behind sulfonyl chloride hydrolysis?

The hydrolysis of most sulfonyl chlorides proceeds through a nucleophilic substitution (SN2-type) mechanism.[2][3] A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid.[4][5]

Q3: I need to neutralize my reaction mixture. Is it safe to use a sodium bicarbonate wash?

It is strongly advised to avoid basic washes, such as sodium bicarbonate or other carbonate bases, when a sulfonyl chloride is present. The rate of hydrolysis is significantly accelerated under basic (alkaline) conditions due to the presence of the hydroxide ion (OH-), which is a much stronger nucleophile than water.[2][3] If neutralization is absolutely necessary, it must be performed at very low temperatures (0-5 °C) with vigorous stirring and for the shortest possible duration to minimize product loss.[2]

Q4: How should I properly store my sulfonyl chloride to ensure its stability?

To maintain product integrity during storage, sulfonyl chlorides must be protected from moisture.[4] Best practices include:

  • Airtight Containers: Store in tightly sealed, moisture-proof containers.

  • Inert Atmosphere: For particularly sensitive compounds or long-term storage, blanketing the container with an inert gas like nitrogen or argon is recommended.[4]

  • Cool & Dry Conditions: Store in a cool, dry, and well-ventilated area, ideally below 25°C.[4]

  • Small Batches: If you have a large quantity, consider aliquoting it into smaller, single-use containers to prevent repeated exposure of the bulk material to atmospheric moisture.[4]

Q5: Are sulfonyl fluorides a more stable alternative to sulfonyl chlorides?

Yes, sulfonyl fluorides are generally more resistant to hydrolysis and more stable than their corresponding chlorides.[5][6] This makes them a better choice for applications where the intermediate must endure aqueous or nucleophilic conditions. However, they are also less reactive, which may require harsher conditions for subsequent reactions.[6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and solving issues related to sulfonyl chloride hydrolysis during your experimental workflow.

Issue 1: Significant Yield Loss Detected After Aqueous Workup
  • Symptoms:

    • The yield of the isolated sulfonyl chloride is drastically reduced after washing with water or an aqueous solution.[1]

    • The pH of the aqueous layer becomes acidic.

    • Analysis of the aqueous layer (e.g., by LC-MS) may show the presence of the corresponding sulfonic acid.

  • Root Cause Analysis: The primary cause is the hydrolysis of the sulfonyl chloride intermediate into the corresponding sulfonic acid. This process is exacerbated by several factors during the workup.

  • Logic Diagram for Troubleshooting Low Yield:

    G cluster_solutions Mitigation Strategies A Low Yield After Workup B Was aqueous workup performed? A->B C Hydrolysis is Likely Cause B->C Yes D Check Reaction Completion (TLC, LC-MS) B->D No S1 Reduce Contact Time: Perform workup rapidly C->S1 S2 Control Temperature: Use ice bath (0-5 °C) C->S2 S3 Avoid Basic Washes: (e.g., NaHCO3) C->S3 S4 Use Brine Wash: 'Salt out' product C->S4 S5 Ensure Anhydrous Conditions: Dry glassware, use dry solvents C->S5 S6 Consider Non-Aqueous Workup C->S6

Solutions & Mitigation Protocols
Protocol 1: Optimized Low-Temperature Aqueous Workup

This protocol is designed to minimize hydrolysis when an aqueous wash is unavoidable.

  • Pre-cool all Solutions: Before starting the workup, cool the reaction mixture, the extraction solvent, and all aqueous solutions (e.g., water, brine) to 0-5 °C in an ice bath.

  • Quench at Low Temperature: Carefully and quickly pour the reaction mixture onto cracked ice or into ice-cold water. [1]3. Rapid Extraction: Immediately transfer the quenched mixture to a separatory funnel. Add the cold organic extraction solvent and perform the extraction swiftly and efficiently. Minimize the time the sulfonyl chloride is in contact with the aqueous phase. [2]4. Brine Wash: Perform a final wash with cold, saturated aqueous sodium chloride (brine). This "salting out" effect decreases the solubility of the organic product in the aqueous layer, improving phase separation and recovery. [2]5. Thorough Drying: After separating the organic layer, dry it thoroughly with a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). [2]Ensure all residual water is removed before solvent evaporation.

  • Concentration: Concentrate the dried organic phase under reduced pressure, keeping the bath temperature low to prevent thermal decomposition.

Protocol 2: Non-Aqueous Workup Procedures

For extremely sensitive sulfonyl chlorides, avoiding water altogether is the most effective strategy. [2]

  • Method A: Direct Filtration through Silica

    • Upon reaction completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Re-dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexanes/ethyl acetate mixture).

    • Pass this solution through a short plug of silica gel, eluting with the same or a slightly more polar solvent. This will remove inorganic salts and highly polar impurities. [2] 4. Collect the filtrate and evaporate the solvent to yield the purified product.

  • Method B: Trituration

    • Concentrate the reaction mixture to a crude oil or solid.

    • Add a non-polar solvent in which the desired sulfonyl chloride is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).

    • Stir or sonicate the suspension to wash the impurities into the solvent.

    • Collect the purified solid product by vacuum filtration and dry under high vacuum.

Scientific Deep Dive: Kinetics of Hydrolysis

The rate of sulfonyl chloride hydrolysis is highly dependent on the solvent, temperature, and the electronic properties of the substituents. The reaction generally follows an SN2 mechanism. [3][7]

Table 1: Comparative Kinetic Data for Sulfonyl Chloride Hydrolysis
CompoundSolventTemperature (°C)Rate Constant (k, s⁻¹)Activation Enthalpy (ΔH‡, cal mol⁻¹)Activation Entropy (ΔS‡, cal deg⁻¹ mol⁻¹)Reference
Benzenesulfonyl ChlorideWater35.01.11 x 10⁻³--[8]
p-Nitrobenzenesulfonyl ChlorideWater35.05.53 x 10⁻³--[8]
Methanesulfonyl ChlorideWater20.0---8.32[7]
Benzenesulfonyl ChlorideWater20.0---13.25[7]
trans-β-Styrenesulfonyl ChlorideWater45.01.05 x 10⁻²--[8]

Note: Direct comparison of rate constants requires identical temperature conditions. The data illustrates the relative reactivity and provides insight into the transition state through activation parameters.

The negative values for the entropy of activation (ΔS‡) are consistent with an associative SN2 mechanism, which involves a more ordered transition state compared to the reactants. [7]

Mechanism Visualization

The following diagram illustrates the accepted SN2 pathway for the hydrolysis of a generic sulfonyl chloride.

Caption: SN2-type hydrolysis mechanism of a sulfonyl chloride.

By understanding these principles and applying the recommended protocols, you can significantly improve the yield and purity of your sulfonyl chloride intermediates, leading to more reliable and successful synthetic outcomes.

References
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem.
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • Technical Support Center: Preventing Hydrolysis of Pyrazine-2-sulfonyl chloride during Workup - Benchchem.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
  • Sulfonyl halide. Wikipedia.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • MECHANISTIC VARIATION IN ALKANESULFONYL CHLORIDE HYDROLYSIS AND RELATED REACTIONS.
  • A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis - Benchchem.
  • Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
  • Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride. Chemistry Stack Exchange.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? Reddit.
  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Three types of hydrolysis and ways to prevent hydrolysis.
  • (PDF) Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure.
  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules.
  • troubleshooting common issues in sulfonamide synthesis reactions - Benchchem.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Why will sulfonic acid chlorides not react with w
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride.
  • Hydrolysis stable sulfonyl chlorides. Reddit.

Sources

Optimization

Technical Support Center: Impurity Profiling for 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide

Introduction: The Molecule & The Matrix You are analyzing 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide . Before troubleshooting specific peaks, we must understand the physicochemical "personality" of this molecule.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Matrix

You are analyzing 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide . Before troubleshooting specific peaks, we must understand the physicochemical "personality" of this molecule.

  • Structure: A lipophilic 2-chlorobenzyl tail connected to a polar sulfonamide core, capped with a cyclopropyl ring.

  • Key Vulnerability: The sulfonamide nitrogen (

    
    ) is acidic. The benzylic C-Cl bond is photosensitive.
    
  • Chromatographic Behavior: In standard Reverse Phase (RP) HPLC, this molecule is amphiphilic. Its retention is highly sensitive to mobile phase pH due to the sulfonamide moiety.

This guide addresses the three most common impurity classes: Hydrolytic Degradants , Synthetic Byproducts , and Photolytic Artifacts .

Master Impurity Map

The following diagram visualizes the origin of the impurities discussed in this guide. Use this to trace your unknown peak back to its source.

ImpurityMap Precursor Sulfonyl Chloride Precursor Target Target CPD (Sulfonamide) Precursor->Target + Cyclopropylamine Imp_A Impurity A (Sulfonic Acid) Precursor->Imp_A Hydrolysis (H2O) Target->Imp_A Acid/Heat (Hydrolysis) Imp_B Impurity B (Bis-sulfonamide) Target->Imp_B Excess Precursor (Over-sulfonylation) Imp_C Impurity C (Des-chloro) Target->Imp_C UV Light (Photolysis)

Figure 1: Genealogical map of impurities. Red paths indicate degradation; Green indicates synthetic side-reactions.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a sharp, early-eluting peak (RRT ~0.3) that grows over time in aqueous solution."

Diagnosis: Hydrolysis of the Sulfonyl Chloride Precursor or the Target. Likely Identity: (2-chlorophenyl)methanesulfonic acid.

The Science: The synthesis likely involves (2-chlorophenyl)methanesulfonyl chloride. If this starting material was not fully removed, or if your target undergoes harsh acidic stress, the sulfonamide bond cleaves (or the chloride hydrolyzes). The resulting sulfonic acid is highly polar and fully ionized at almost all pH levels, causing it to elute near the void volume in Reverse Phase HPLC.

Validation Protocol:

  • Check the UV Spectrum: Sulfonic acids often have a similar

    
     to the parent but lack the auxochromic shift of the sulfonamide nitrogen.
    
  • The "Ion-Pair" Test: Add 5mM Tetrabutylammonium hydroxide (TBAOH) to your mobile phase.

    • Result: If the peak shifts significantly to a later retention time, it is an anion (sulfonic acid). Neutral molecules will not shift as drastically.[1]

Issue 2: "There is a massive, late-eluting peak (RRT > 1.5) appearing in my crude mixture."

Diagnosis: Bis-sulfonylation (Dimer formation). Likely Identity: N,N-bis((2-chlorophenyl)methylsulfonyl)cyclopropanamine.

The Science: During synthesis, if the sulfonyl chloride is present in excess, the remaining proton on the sulfonamide nitrogen can react again. This creates a Bis-sulfonamide .

  • Why it elutes late: You have effectively doubled the lipophilic surface area (two chlorobenzyl rings) while removing the only polar hydrogen bond donor (the N-H). This molecule is extremely hydrophobic.

Action Plan:

  • Process Control: Ensure strict stoichiometry (1:1 or slight amine excess) during synthesis.

  • HPLC Method: Ensure your gradient goes to 95% Organic (ACN/MeOH) and holds for at least 5 minutes to wash this peak off the column. Otherwise, it may elute as a broad "ghost peak" in the next injection.

Issue 3: "My main peak splits or shoulders when I use neutral pH buffers."

Diagnosis: pH/pKa Mismatch.

The Science: The sulfonamide proton has a


 typically around 10. However, the cyclopropyl group can influence local electron density.
  • At pH 7: You are approaching a range where a small fraction of the molecules might ionize.

  • At pH 2-3 (Formic/TFA): The molecule is fully protonated (neutral).

  • At pH > 9: The molecule is fully deprotonated (anionic).

Recommendation: Always run this compound under acidic conditions (0.1% Formic Acid or TFA, pH ~2.5). This ensures the molecule remains in its neutral, protonated state, providing sharp peak shape and consistent retention.

Photostability Warning (The "Hidden" Impurity)

Issue 4: "I see a small impurity (RRT ~0.85) appearing after the sample sits on the bench."

Diagnosis: Photolytic Dechlorination. Likely Identity: N-cyclopropyl-1-phenylmethanesulfonamide (Des-chloro analog).

The Science: Aryl chlorides are notorious for homolytic cleavage under UV light. The C-Cl bond breaks, forming a radical that abstracts a hydrogen from the solvent.

  • HPLC Signature: Chlorine is lipophilic. Removing it and replacing it with Hydrogen (Des-chloro) usually makes the molecule less retained (elutes earlier) on C18 columns.

  • Mass Spec Confirmation: Look for the loss of the Chlorine isotope pattern. The parent has a distinct 3:1 ratio (M:M+2). The impurity will show a clean M+H peak with no +2 isotope.

DOT Visualization: The Photolysis Pathway

Photolysis Parent Parent (Cl-Ar-R) [M+H]+ ~246 Radical Aryl Radical (Intermediate) Parent->Radical UV Light (-Cl•) DesChloro Des-Chloro Impurity [M+H]+ ~212 Radical->DesChloro H-Abstraction (from Solvent)

Figure 2: Photolytic degradation pathway leading to the des-chloro impurity.

Summary Data Tables

Table 1: Relative Retention Times (RRT) & Identification
Peak IdentityRRT (Approx)*PolarityUV CharacteristicsMass Spec Feature
Sulfonic Acid 0.2 - 0.4HighSimilar to parentNegative Mode (M-H) dominant
Des-Chloro 0.8 - 0.9MediumBlue-shift possibleLoss of Cl isotope pattern (3:1)
Target CPD 1.00 Medium

~265-270nm
M+H, 3:1 Isotope Ratio
Bis-Sulfonamide 1.5 - 1.8LowHigher extinction[2M - Cyclopropyl + H]+ complex

*Note: RRT values are estimates based on a standard C18 column with Water/ACN + 0.1% Formic Acid gradient.

Standardized HPLC Protocol

To minimize variability, adopt this "Self-Validating" method.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 3.5µm, 4.6 x 100mm. Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient:

  • 0 min: 5% B

  • 10 min: 95% B

  • 12 min: 95% B (Wash out Bis-sulfonamide)

  • 12.1 min: 5% B (Re-equilibrate) Flow Rate: 1.0 mL/min. Detection: UV at 220nm (sensitive) and 265nm (selective). Temperature: 30°C.

References

  • ICH Q3B(R2) . Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Narayanam, M., et al. (2020). Characterization of Stress Degradation Products of Sulfonamides by LC-QTOF-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Skoog, D. A., et al. Principles of Instrumental Analysis. (Chapter on HPLC retention mechanisms and ion-pairing).

  • U.S. Food and Drug Administration (FDA) . Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Troubleshooting

preventing degradation of sulfonamides during long-term storage

Technical Support Center: Sulfonamide Stability & Storage Status: Online Operator: Senior Application Scientist Case ID: SULF-STAB-2026 Introduction: The Stability Paradox Welcome to the technical support hub. You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Stability & Storage

Status: Online Operator: Senior Application Scientist Case ID: SULF-STAB-2026

Introduction: The Stability Paradox

Welcome to the technical support hub. You are likely here because your sulfonamide stock solution has precipitated, your white powder has turned yellow, or you are designing a long-term stability study.

Sulfonamides (e.g., sulfamethoxazole, sulfadiazine) present a unique stability paradox: they are chemically robust against high temperatures but are kinetically unstable when exposed to light (photolysis) or specific pH environments (hydrolysis).

This guide does not just list "store at -20°C." We will engineer a storage protocol based on the molecular vulnerabilities of the sulfonamide functional group (


).

Module 1: Photostability & Discoloration (The "Yellowing" Effect)

User Issue: "My sulfamethoxazole powder has turned from white to off-white/yellow. Is it still usable?"

Technical Diagnosis: The yellowing is a hallmark of photo-oxidation or direct photolysis . Sulfonamides absorb UV light (specifically UV-B and UV-C), leading to the cleavage of the S-N bond.

  • Mechanism: The aromatic amine (

    
    ) is susceptible to oxidation, forming hydroxylamines and eventually nitro-compounds, which are chromophores (colored).
    
  • Photolysis: Direct irradiation causes the extrusion of

    
     and the formation of aniline derivatives and sulfanilic acid.
    

The Protocol:

  • Solid State: If the powder is yellow, discard it . The degradation products (e.g., sulfanilic acid) can be cytotoxic and will skew biological assays.

  • Prevention: Use amber glass vials (Type I hydrolytic class). Aluminum foil wrapping is a temporary fix; amber glass cuts UV transmission <290 nm effectively.

Visualization: Degradation Pathways The following diagram maps the chemical fate of sulfonamides under stress.

SulfonamideDegradation Parent Sulfonamide (Parent Drug) Light UV Light (Photolysis) Parent->Light Acid Acidic pH (Hydrolysis) Parent->Acid Oxidant Oxygen/Air (Oxidation) Parent->Oxidant SN_Cleavage S-N Bond Cleavage Light->SN_Cleavage Energy Absorption Sulfanilic Sulfanilic Acid Acid->Sulfanilic Amide Hydrolysis Color Azo/Nitro Compounds (Yellow Discoloration) Oxidant->Color Amine Oxidation Aniline Aniline Derivatives (Toxic) SN_Cleavage->Aniline

Figure 1: Primary degradation pathways of sulfonamides. Note that "Yellowing" is distinct from hydrolysis.

Module 2: Solution Stability & Precipitation

User Issue: "I prepared a 100 mM stock in water, but it precipitated after 24 hours at 4°C."

Technical Diagnosis: This is a pKa vs. Solubility failure. Sulfonamides are amphoteric.

  • Acidic pKa (approx 1.6 - 2.5): Protonation of the aniline nitrogen.

  • Basic pKa (approx 5.6 - 10.0): Deprotonation of the sulfonamide nitrogen (

    
    ).
    

At neutral pH (pH 7), many sulfonamides (like Sulfamethoxazole, pKa ~5.7) are near their isoelectric point or partially unionized, where water solubility is lowest.

The Protocol (Self-Validating System):

  • Solvent Choice: Do not store long-term stocks in pure water. Use DMSO or Methanol for high-concentration stocks (100 mM+).

  • Aqueous Buffering: If aqueous solution is required, adjust pH to > pH 8.0 (to ensure ionization of the sulfonamide group, increasing solubility) or < pH 2.0 (protonation). Warning: Acidic storage promotes hydrolysis (see Figure 1).

  • Temperature Trap: Storage at 4°C decreases solubility. If you are near the solubility limit at room temperature, refrigeration will induce precipitation.

Data: Solubility & pKa Reference

CompoundpKa (Sulfonamide)Solubility (pH 5)Solubility (pH 7)Recommended Stock Solvent
Sulfamethoxazole~5.7LowModerateDMSO / Methanol
Sulfadiazine~6.5Very LowLow0.5M NaOH / DMSO
Sulfathiazole~7.2LowLowAcetone / DMSO

Module 3: Troubleshooting & Validation Workflow

User Issue: "How do I validate that my storage method is working?"

Technical Diagnosis: Relying on visual inspection is insufficient. You must implement a Forced Degradation Check (stress testing) based on ICH Q1A guidelines to validate your specific container/solvent system.

The Protocol (Validation):

  • Control: Freshly prepared standard.

  • Stressed Sample: Expose a small aliquot of your stored sample to 0.1M HCl for 4 hours (Acid Hydrolysis check) or intense UV light for 24 hours.

  • Analysis: Run HPLC. If the "stored" sample shows peaks matching the "stressed" sample (e.g., sulfanilic acid peak), your storage has failed.

Visualization: Decision Tree Use this logic flow to troubleshoot current samples.

Troubleshooting Start Start: Inspect Sample Check_State State of Matter? Start->Check_State Solid Solid Powder Check_State->Solid Liquid Liquid Solution Check_State->Liquid Color_Check Is it Yellow/Brown? Solid->Color_Check Precip_Check Precipitate Visible? Liquid->Precip_Check Discard_Ox DISCARD (Oxidation/Photolysis) Color_Check->Discard_Ox Yes Keep_Solid Pass: Store Desiccated Protect from Light Color_Check->Keep_Solid No Check_pH Check pH vs pKa Precip_Check->Check_pH Yes HPLC_Check Validation: Run HPLC for Impurities Precip_Check->HPLC_Check No (Clear) Adjust_Solvent Action: Add Co-solvent (DMSO) or Adjust pH Check_pH->Adjust_Solvent

Figure 2: Troubleshooting logic for sulfonamide storage issues.

FAQ: Quick Technical Resolves

Q: Can I autoclave sulfonamide solutions? A: Generally, NO . While sulfonamides are thermally stable in solid form, autoclaving aqueous solutions (121°C) can accelerate hydrolysis, especially if the pH is not perfectly neutral. Use 0.22 µm filtration for sterilization.

Q: Why does my LC-MS show a "ghost peak" at [M-64]? A: This is likely SO₂ extrusion . If this occurs in the source, it is an artifact. If it separates chromatographically, it indicates your sample has undergone photolysis during storage.

Q: How do I store sulfadiazine specifically? A: Sulfadiazine is notoriously insoluble.

  • Wrong: Water at pH 7.[1]

  • Right: Dissolve in 0.5 M NaOH (forms the sodium salt) or DMSO. Store at room temperature if in DMSO (to prevent freezing/precipitation) or 4°C if in NaOH, strictly protected from light.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation. Link

  • Białk-Bielińska, A., et al. (2012).[3] Hydrolysis of sulphonamides in aqueous solutions.[3][4][5] Journal of Hazardous Materials, 221-222, 264-274. Link

  • Trovó, A. G., et al. (2009). Photodegradation of sulfamethoxazole in various aqueous systems: Kinetic parameters and toxicity assessment. Water Research, 43(16), 3922-3930. Link

  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamides in aqueous solution: pH dependence and reaction mechanisms.[6] Environmental Science & Technology, 38(14), 3933-3940. Link

Sources

Reference Data & Comparative Studies

Validation

comparing potency of N-cyclopropyl vs N-ethyl sulfonamide derivatives

Topic: Comparative Potency & Stability Guide: N-Cyclopropyl vs. N-Ethyl Sulfonamide Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Potency & Stability Guide: N-Cyclopropyl vs. N-Ethyl Sulfonamide Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Cyclopropyl Advantage" in Lead Optimization

In the optimization of sulfonamide-based pharmacophores, the substitution of an N-ethyl group with an N-cyclopropyl moiety is a high-value bioisosteric strategy. While both substituents provide similar lipophilic bulk, they diverge significantly in metabolic stability and conformational entropy.

This guide analyzes the structural and functional implications of this switch. Experimental data indicates that while N-ethyl derivatives often suffer from rapid oxidative dealkylation (CYP450-mediated), N-cyclopropyl analogues frequently retain or enhance on-target potency while dramatically extending metabolic half-life (


) due to the unique bond dissociation energies of the cyclopropyl ring.

Mechanistic Analysis: Why the Switch Works

The decision to deploy a cyclopropyl group over an ethyl chain rests on three physicochemical pillars:

A. Metabolic Shielding (The Primary Driver)

The most critical differentiator is susceptibility to Cytochrome P450 metabolism.

  • N-Ethyl Liability: The

    
    -carbon of an N-ethyl group is prone to hydrogen abstraction, leading to unstable hemiaminals and subsequent 
    
    
    
    -dealkylation.
  • N-Cyclopropyl Resilience: The C-H bonds in a cyclopropyl ring possess higher

    
    -character (approx. 
    
    
    
    hybridization) compared to the
    
    
    bonds of an ethyl chain. This results in a stronger C-H bond dissociation energy (
    
    
    106 kcal/mol vs.
    
    
    98 kcal/mol for secondary alkyls), making the ring significantly more resistant to radical abstraction by CYP450 enzymes [1, 2].
B. Conformational Entropy & Potency
  • N-Ethyl (Flexible): The ethyl chain has free rotation. Upon binding, it must adopt a fixed conformation, incurring an entropic penalty (

    
    ).
    
  • N-Cyclopropyl (Rigid): The ring is conformationally constrained. If the binding pocket accommodates the specific geometry of the cyclopropyl group (often described as a "Goldilocks" fit—larger than methyl, smaller than isopropyl), the drug loses less entropy upon binding, potentially improving affinity (

    
    ) [4].
    
C. Electronic Modulation (Walsh Orbitals)

The cyclopropyl group is not electronically inert. Its "Walsh orbitals" (bent bonds) can interact with adjacent


-systems. In sulfonamides (

), the electron-withdrawing nature of the cyclopropyl group (due to increased

-character of the C-N bond) can slightly increase the acidity of the sulfonamide NH compared to an ethyl group, potentially strengthening hydrogen bonds with target residues [5].

Visualizing the SAR Logic

The following decision tree illustrates the strategic logic for choosing between these moieties during Lead Optimization.

SAR_Logic Start Sulfonamide Lead Optimization (R-SO2-NH-R') Check_Metab Is Metabolic Clearance High? Start->Check_Metab Check_Pocket Binding Pocket Constraints Start->Check_Pocket Ethyl N-Ethyl Group (Flexible, Standard Lipophilicity) Check_Metab->Ethyl No (Stable) Cyclopropyl N-Cyclopropyl Group (Rigid, Metabolic Shield) Check_Metab->Cyclopropyl Yes (CYP Liability) Check_Pocket->Ethyl Large/Flexible Pocket Check_Pocket->Cyclopropyl Defined Hydrophobic Pocket Result_Ethyl Outcome: High Potency possible Risk: Rapid N-dealkylation Ethyl->Result_Ethyl Result_Cyclo Outcome: Improved t1/2 (Metabolic Stability) Potential Entropic Gain Cyclopropyl->Result_Cyclo

Caption: Strategic decision pathway for selecting N-substituents based on metabolic and structural constraints.

Comparative Data: Case Studies

Case Study A: Mineralocorticoid Receptor (MR) Antagonists

In the development of non-steroidal MR antagonists, researchers compared indole sulfonamide derivatives.[1] The optimization focused on the


-substituents of the sulfonamide moiety.
Compound VariantSubstituent (R)Binding Affinity (

)
Functional Potency (

)
Notes
Analogue 1 N-Ethyl> 500 nMLow ActivityPoor fit; flexible chain penalized.
Analogue 2 N-Cyclopropyl0.2 - 1.5 nM High Potency Optimal hydrophobic fill; rigid fit.

Analysis: The N-cyclopropyl derivative (specifically in combination with a methyl group) demonstrated picomolar to low-nanomolar affinity, vastly outperforming flexible alkyl chains. The study highlighted that the cyclopropyl group provided a crucial steric lock that the ethyl group could not achieve [6, 7].

Case Study B: Metabolic Stability (General Microsomal Data)

While specific proprietary data varies, the following trend is established across multiple sulfonamide and amine scaffolds (e.g., Nevirapine analogues, TRPV1 antagonists).

ParameterN-Ethyl SulfonamideN-Cyclopropyl SulfonamideImpact
HLM

< 15 min> 60 minCyclopropyl blocks

-hydroxylation.
Cl

(mL/min/kg)
HighLow/MediumReduced clearance improves exposure (AUC).
Major Metabolite

-Dealkylated amine
Ring oxidation (slow)Avoids rapid loss of pharmacophore.

Data Synthesis: The cyclopropyl group acts as a "metabolic brake," forcing the enzyme to attack less reactive sites or requiring higher energy to oxidize the ring itself [2, 3].

Experimental Protocols

To validate these differences in your own series, use the following self-validating workflows.

Protocol A: Synthesis of N-Cyclopropyl Sulfonamides

Unlike simple alkylations, installing a cyclopropyl group often requires specific conditions due to the nucleophilicity of cyclopropylamine.

  • Reagents: Sulfonyl chloride (

    
    ), Cyclopropylamine (1.2 eq), Pyridine or TEA (2.0 eq), DCM (Solvent).
    
  • Procedure:

    • Dissolve sulfonyl chloride in dry DCM at 0°C.

    • Add base (TEA/Pyridine).

    • Dropwise addition of cyclopropylamine (Note: Cyclopropylamine is less basic than ethylamine; reaction may be slower).

    • Warm to RT and stir for 4-12 hours.

    • Validation: Monitor by TLC/LC-MS. The product should show a distinct M+1 mass.

  • Purification: Acid wash (1N HCl) to remove unreacted amine, followed by recrystallization or flash chromatography.

Protocol B: In Vitro Microsomal Stability Assay

This assay is required to quantify the "Cyclopropyl Advantage."

Stability_Assay Step1 Incubation (cmpd + Liver Microsomes + NADPH) Step2 Sampling (0, 5, 15, 30, 60 min) Step1->Step2 Step3 Quench (Acetonitrile + Internal Std) Step2->Step3 Step4 LC-MS/MS Analysis (Monitor Parent Depletion) Step3->Step4

Caption: Workflow for determining intrinsic clearance (Cl_int) and half-life.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

Expectation: The N-cyclopropyl analogue should show a significantly shallower slope (smaller

) than the N-ethyl analogue.

Conclusion & Recommendation

For researchers observing rapid metabolic clearance or suboptimal potency in N-ethyl sulfonamide leads:

  • Replace the ethyl group with a cyclopropyl moiety.

  • Expect a decrease in clearance (improved

    
    ) due to the suppression of 
    
    
    
    -carbon oxidation.
  • Anticipate maintained or improved potency if the target pocket allows for the slightly bulkier, rigid ring.

This substitution is a validated, high-probability tactic in modern medicinal chemistry to improve the drug-like properties (DMPK) of sulfonamide inhibitors.

References

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to the Metabolic Profile of 4-(2-Cyclopropylethenyl)morpholine and Its Analogs. Retrieved from

  • Talele, T. T. (2016).[3] The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry. Retrieved from

  • RSC Publishing. (2025). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved from

  • Bell, M. G., et al. (2007).[5] (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide: a potent, nonsteroidal, functional antagonist of the mineralocorticoid receptor.[5] Journal of Medicinal Chemistry. Retrieved from

  • ResearchGate. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from

Sources

Comparative

Technical Guide: IR Spectroscopy of Sulfonamide Functional Groups

Executive Summary Context: Sulfonamides ( ) represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics (sulfamethoxazole), diuretics (furosemide), and carbonic anhydrase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Sulfonamides (


) represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics (sulfamethoxazole), diuretics (furosemide), and carbonic anhydrase inhibitors.
The Challenge:  In drug development, rapidly distinguishing the sulfonamide moiety from structurally similar sulfones (

) or carboxamides (

) is essential for validating synthetic pathways. The Solution: Infrared (IR) spectroscopy provides a distinct, high-intensity "fingerprint" for the sulfonyl group that is often superior to Raman spectroscopy for this specific polar moiety.

This guide details the diagnostic spectral signatures of sulfonamides, compares their detection against alternative functional groups and techniques, and provides a validated ATR-FTIR protocol for solid-state analysis.

Part 1: The Spectroscopic Signature of Sulfonamides[1][2]

The sulfonamide group is characterized by the high polarity of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 bonds, resulting in intense absorption bands. Unlike Carbon-based functional groups, the Sulfur-Oxygen bonds show distinct asymmetric and symmetric stretching vibrations that are highly diagnostic.
Primary Diagnostic Peaks

The following table summarizes the critical wavenumbers required for identification.

Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Notes
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Asymmetric Stretch
1330 – 1370 StrongHighly characteristic. Often splits due to Fermi resonance in solid samples.

Symmetric Stretch
1150 – 1180 StrongSharp, intense band. Paired with the asymmetric stretch, this confirms the

core.

Stretch (Primary)
3200 – 3400 MediumDoublet: Asymmetric (~3390) and Symmetric (~3290). Shifts to lower freq with H-bonding.

Stretch (Secondary)
3200 – 3300 MediumSinglet: Only one band appears.[1] Distinguishes

from primary sulfonamides.

Stretch
900 – 950 Weak/MedOften obscured in the fingerprint region; useful for secondary confirmation.
Visualization of Vibrational Modes

The diagram below illustrates the structural logic behind the vibrational modes and their resulting spectral location.

VibrationalModes cluster_SO2 Sulfonyl Group (High Polarity) cluster_NH Amine Group (H-Bonding Sensitive) Molecule Sulfonamide Molecule (R-SO2-NH2) SO2_Asym SO2 Asymmetric Stretch (1330-1370 cm⁻¹) Strong Dipole Change Molecule->SO2_Asym S=O Bond SO2_Sym SO2 Symmetric Stretch (1150-1180 cm⁻¹) Diagnostic Pair Molecule->SO2_Sym S=O Bond NH_Asym N-H Asymmetric (~3390 cm⁻¹) Molecule->NH_Asym N-H Bond (Primary) NH_Sym N-H Symmetric (~3290 cm⁻¹) Molecule->NH_Sym N-H Bond (Primary) SO2_Asym->SO2_Sym Always appear together

Figure 1: Vibrational mode assignment for Primary Sulfonamides. The S=O stretches are the most reliable indicators due to their intensity and distinct position.

Part 2: Comparative Analysis (Performance vs. Alternatives)

Structural Differentiation (Sulfonamide vs. Analogs)

Researchers often struggle to distinguish sulfonamides from chemically related byproducts.

FeatureSulfonamide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Sulfone (

)
Carboxamide (

)

Bands
Present (1350/1160 cm⁻¹)Present (Similar range)Absent

Band
Absent Absent Present (Amide I: 1650-1690 cm⁻¹)

Bands
Present (3200-3400 cm⁻¹)Absent Present (Similar range)
Differentiation Strategy Look for

bands +

bands.[1]
Look for ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

bands without

.
Look for strong

peak.
Technique Comparison (FTIR vs. Raman)

While Raman is often cited as complementary, FTIR is the superior "workhorse" for sulfonamide confirmation due to the polarity of the


 bond.
  • FTIR Strength: The

    
     bond has a large dipole moment, resulting in very strong IR absorption. This makes FTIR highly sensitive for detecting sulfonamides even at lower concentrations or in mixtures.
    
  • Raman Weakness: The

    
     stretch is often weaker in Raman scattering compared to the non-polar carbon backbone vibrations. However, Raman is superior for detecting symmetric 
    
    
    
    bonds or studying crystal lattice polymorphism without the interference of water.
Diagnostic Workflow

Use this decision tree to interpret unknown spectra during synthesis monitoring.

DecisionTree Start Unknown Sample Spectrum CheckCO Is there a strong band at 1650-1690 cm⁻¹? Start->CheckCO Amide Likely Carboxamide (Amide I Band) CheckCO->Amide Yes CheckSO2 Are there strong bands at ~1350 and ~1160 cm⁻¹? CheckCO->CheckSO2 No NotSulfur Not a Sulfonyl Compound CheckSO2->NotSulfur No CheckNH Are there N-H stretches (3200-3400 cm⁻¹)? CheckSO2->CheckNH Yes Sulfone Likely Sulfone (R-SO2-R) CheckNH->Sulfone No Sulfonamide Likely Sulfonamide CheckNH->Sulfonamide Yes Doublet Doublet Peak? (Primary Sulfonamide) Sulfonamide->Doublet Singlet Singlet Peak? (Secondary Sulfonamide) Sulfonamide->Singlet

Figure 2: Spectral interpretation workflow for distinguishing sulfonamides from amides and sulfones.

Part 3: Experimental Protocol (ATR-FTIR)

Objective: Obtain a high-resolution spectrum of a solid sulfonamide drug candidate using Attenuated Total Reflectance (ATR).

Materials
  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo).

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

    • Note: Diamond is preferred for hard crystalline drugs to prevent crystal scratching.

  • Solvent: Isopropanol or Ethanol (for cleaning).

Step-by-Step Methodology
  • System Initialization & Background:

    • Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

    • Collect a Background Spectrum (Air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16-32 scans).

    • Why: This subtracts atmospheric water vapor and CO₂ which can interfere with the

      
       and fingerprint regions.
      
  • Sample Loading:

    • Place a small amount (1-2 mg) of the solid sulfonamide directly onto the center of the crystal.

    • Critical Step: Lower the pressure arm (anvil) until the force gauge registers the optimal range (usually 80-100 N depending on the vendor).

    • Causality: High pressure ensures intimate contact between the solid sample and the crystal. Poor contact results in weak peaks and a noisy baseline, particularly in the high-wavenumber

      
       region.
      
  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Accumulate scans: 32 scans (standard) or 64 scans (for high signal-to-noise).

    • Perform ATR Correction (software algorithm) if comparing directly to library transmission spectra (KBr pellets). ATR intensities vary with frequency (penetration depth is wavelength-dependent).

  • Validation:

    • Verify the baseline is flat.

    • Confirm the presence of the

      
       doublet at ~1350/1160 cm⁻¹. If these are weak, re-clean and re-load with higher pressure.
      

Part 4: Troubleshooting & Data Interpretation

Polymorphism and Hydrogen Bonding

Sulfonamides are notorious for polymorphism (different crystal packing).

  • Observation: The

    
     stretching peaks may shift by 10-50 cm⁻¹ or broaden significantly.
    
  • Cause: Differences in intermolecular Hydrogen Bonding (

    
    ) between polymorphs.
    
  • Action: If the spectrum does not match the reference standard exactly, do not assume impurity. It may be a different polymorph. Dissolve in a solvent (e.g., CHCl₃) and run a solution-phase IR to remove lattice effects for chemical structure confirmation.

Water Interference
  • Observation: Broad noise or peaks around 3500-3600 cm⁻¹.

  • Cause: Hygroscopic samples or atmospheric moisture.

  • Action: Dry the sample in a desiccator. The sharp sulfonamide

    
     peaks should be distinct from the broad 
    
    
    
    stretch of water.
"Missing" Peaks in ATR
  • Observation: Weak intensity in the high wavenumber region (

    
     stretch).[1]
    
  • Cause: Poor contact between the sample and ATR crystal.

  • Action: Increase pressure on the anvil or grind the sample into a finer powder before loading to increase surface area contact.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard reference for organic functional group assignments).

  • NIST Chemistry WebBook. Infrared Spectra of Benzenesulfonamide. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Authoritative source for detailed peak tables).

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-672. Available at: [Link]

  • American Laboratory. (2023). FTIR-ATR Spectroscopy for Identification of Illicit Drugs. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of N-cyclopropyl Methanesulfonamide Derivatives: The Definitive Role of X-ray Crystallography

Introduction: The Structural Imperative of N-cyclopropyl Methanesulfonamide Derivatives The N-cyclopropyl methanesulfonamide motif is a privileged scaffold in modern medicinal chemistry. The cyclopropyl group often impar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of N-cyclopropyl Methanesulfonamide Derivatives

The N-cyclopropyl methanesulfonamide motif is a privileged scaffold in modern medicinal chemistry. The cyclopropyl group often imparts favorable properties such as metabolic stability, conformational rigidity, and improved potency, while the sulfonamide group is a cornerstone of numerous biologically active compounds, known for its ability to form critical hydrogen bonds with protein targets.[1] The precise three-dimensional arrangement of these molecules—their conformation, stereochemistry, and intermolecular interactions—is directly linked to their biological function and efficacy as potential therapeutics.[2]

Therefore, unambiguous structural determination is not merely a characterization step but a foundational pillar of rational drug design for this class of compounds. This guide provides an in-depth comparison of the analytical techniques available for this purpose, with a primary focus on single-crystal X-ray crystallography as the gold standard. We will delve into the causality behind experimental choices, present objective comparisons with alternative methods, and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.

Part 1: X-ray Crystallography: The Unambiguous Arbiter of 3D Structure

X-ray crystallography provides direct, high-resolution spatial information, revealing the precise coordinates of each atom in the crystal lattice. This allows for the unequivocal determination of molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[2] For complex molecules like N-cyclopropyl methanesulfonamide derivatives, where subtle conformational changes can dictate binding affinity, such definitive data is invaluable.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision. The protocol described below is a self-validating system, with checkpoints to ensure data quality at each stage.

Step 1: Synthesis and Purification The synthesis of sulfonamides can be achieved through various methods, most commonly by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3] For novel derivatives, purification to >99% is critical, as impurities can severely inhibit crystallization. High-Performance Liquid Chromatography (HPLC) is the preferred method for final purification.

Step 2: Crystal Growth — The Critical Bottleneck The goal is to encourage individual molecules to pack in a highly ordered, repeating lattice. This is often the most challenging step.

  • Solvent Selection: Start with a solvent in which the compound is sparingly soluble. A solvent screen using a panel of common organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) is performed in small vials.

  • Crystallization Technique:

    • Slow Evaporation: A solution just below saturation is prepared and left undisturbed, allowing the solvent to evaporate slowly over days or weeks. This is a simple and often effective starting point.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a poor solvent (an "anti-solvent"). As the anti-solvent vapor diffuses into the drop, the solubility of the compound decreases, promoting slow precipitation and crystal growth.

    • Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature, and then further in a refrigerator.

Step 3: Crystal Mounting and Data Collection A suitable single crystal (typically 0.1-0.3 mm) with sharp edges and no visible cracks is selected under a microscope.

  • Mounting: The crystal is picked up using a cryo-loop and flash-cooled in a stream of liquid nitrogen (at ~100 K) to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a diffractometer, such as a Bruker AXS D8 Quest or Kappa APEXII.[4][5] Monochromatic Mo-Kα radiation (λ = 0.71073 Å) is commonly used.[4][5] The diffractometer rotates the crystal through a series of angles, collecting hundreds of diffraction pattern frames.

Step 4: Structure Solution and Refinement Specialized software is used to process the diffraction data and generate the final structure.

  • Data Reduction: The collected frames are integrated and corrected for experimental factors using software like SAINT.[4]

  • Structure Solution: The initial electron density map is generated using direct methods with programs like SHELXS.[1][5] This provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares procedure in software like SHELXL.[1][5] This process optimizes the atomic coordinates, bond lengths, and angles to best fit the observed diffraction pattern. The quality of the final structure is assessed by metrics like the R-factor.

Step 5: Data Deposition To ensure scientific integrity and accessibility, the final crystallographic data is deposited in a public repository, most notably the Cambridge Structural Database (CSD).[6][7] This provides a unique deposition number (e.g., CCDC numbers) for citation in publications.[4][8]

Workflow for X-ray Crystallography

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Synthesis & Purification (>99% Purity) crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) synthesis->crystallization High Purity Sample mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection Flash-cooled crystal solution Structure Solution (e.g., SHELXS) data_collection->solution Diffraction Data refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis (Conformation, Packing) refinement->validation deposition Data Deposition (e.g., CSD) validation->deposition Final CIF File

Caption: Experimental workflow for single-crystal X-ray crystallography.

Part 2: A Comparative Analysis of Characterization Techniques

While X-ray crystallography provides the ultimate structural answer, it is often used in conjunction with other techniques that offer complementary information or are more suitable for routine analysis.

Alternative and Complementary Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution.[9] For N-cyclopropyl methanesulfonamide derivatives, ¹H and ¹³C NMR can confirm the covalent connectivity and provide information about the chemical environment of each atom. Advanced techniques like NOESY can provide through-space correlations, offering clues about the solution-state conformation, which can then be compared to the solid-state structure from crystallography.

  • Mass Spectrometry (MS): MS is primarily used to determine the molecular weight of a compound with high accuracy, confirming its elemental composition.[9] Tandem MS (MS/MS) experiments involve fragmenting the molecule and analyzing the resulting pieces to gain structural information.[10] This helps to confirm the identity of the synthesized compound before attempting the more time-consuming crystallization process.

  • Computational Modeling: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the theoretical low-energy conformations of a molecule.[11] These models can predict spectroscopic properties (like NMR chemical shifts) and offer insights into molecular orbitals and reactivity.[12] While predictive, computational models are not a substitute for experimental data but serve as a valuable tool for rationalizing observed structures and predicting the behavior of related derivatives.

Performance Comparison Table
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Information Provided Absolute 3D structure, conformation, bond lengths/angles, intermolecular packingCovalent connectivity, solution-state conformation, dynamic processesMolecular weight, elemental formula, fragmentation patternsTheoretical conformations, electronic properties, predicted spectra
Sample Requirement High-quality single crystal (0.1-0.3 mm)Soluble sample (~5-10 mg)[9]Small amount (~1 mg), soluble or directly infusedNone (in-silico)
State of Matter Solid-stateSolution-stateGas-phase ionsTheoretical (gas or solvated)
Key Advantage Unambiguous and definitive structural dataProvides data on solution-state structure and dynamicsHigh sensitivity and accuracy for molecular formulaPredictive power, no physical sample needed
Key Limitation Requires a high-quality single crystal, which can be difficult to obtainProvides indirect conformational data, interpretation can be complexProvides limited information on 3D structure and stereochemistryResults are theoretical and require experimental validation
Typical Application Final structure proof, understanding solid-state packing, drug-target co-structuresRoutine characterization, confirming connectivity, studying solution behaviorConfirming molecular weight, purity assessment, metabolite IDGuiding synthesis, rationalizing experimental results, screening virtual libraries
Logical Relationship of Analytical Techniques

G cluster_synthesis Synthesis & Initial ID cluster_structure In-depth Structural Elucidation MS Mass Spectrometry (Confirms MW & Formula) NMR_basic 1D NMR (¹H, ¹³C) (Confirms Connectivity) XRAY X-ray Crystallography (Definitive Solid-State 3D Structure) NMR_basic->XRAY Purity Confirmed NMR_adv 2D NMR (NOESY) (Infers Solution Conformation) XRAY->NMR_adv Compare Solid vs. Solution State COMP Computational Modeling (Predicts Low-Energy Conformations) XRAY->COMP Validate Theoretical Model NMR_adv->COMP Compare & Refine

Caption: Complementary roles of different analytical techniques.

Part 3: Data Interpretation: A Case Study Perspective

While specific X-ray crystallography data for a wide range of N-cyclopropyl methanesulfonamide derivatives is not extensively published, we can draw authoritative insights from closely related sulfonamide structures. For example, crystallographic studies of benzenesulfonamides reveal that the molecular packing is often dominated by strong N–H···O=S hydrogen bonding interactions.[4] These interactions create robust synthons that guide the assembly of the molecules in the crystal lattice.

Furthermore, the conformation of the molecule is clearly defined. In one study, an intramolecular hydrogen bond was shown to lock the conformation of a particular region of the molecule, holding it planar with an aromatic ring.[4] This type of detailed conformational insight, which would be difficult to ascertain by other means, is critical for understanding how a molecule might present itself to a biological target. The analysis of torsion angles provides a quantitative measure of the molecule's shape, which can be directly compared with computational models or used to inform the design of more rigid analogs.[4]

Conclusion

For the structural analysis of N-cyclopropyl methanesulfonamide derivatives, a multi-faceted approach is optimal. NMR and mass spectrometry are indispensable for routine confirmation of identity and purity following synthesis. Computational modeling provides a powerful predictive framework for understanding conformational preferences.

However, when the goal is the unambiguous, definitive determination of the three-dimensional structure, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides the high-resolution, empirical data necessary to understand the subtle conformational and intermolecular details that govern biological activity. For any drug development program involving this important class of molecules, obtaining a crystal structure is a critical investment that validates synthetic efforts and provides the ultimate foundation for structure-based design.

References

  • Title: X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives Source: Indian Journal of Pure & Applied Physics URL: [Link]

  • Title: N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide (C9H12N2O2S) Source: PubChem URL: [Link]

  • Title: Cambridge Structural Database Source: re3data.org URL: [Link]

  • Title: CCDC 1479355: Experimental Crystal Structure Determination Source: Universitat Autònoma de Barcelona Research Portal URL: [Link]

  • Title: Cambridge Structural Database Source: Wikipedia URL: [Link]

  • Title: Synthesis, Solubility in Various Solvents, Spectroscopic Properties (FT–IR, 1H, 13C and 15N–NMR, UV–Vis), NBO, NLO, FMO An Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: CSD - Cambridge Structural Database Source: Maastricht University Library URL: [Link]

  • Title: N-cyclopropyl-n-methylaminosulfonamide (C4H10N2O2S) Source: PubChem URL: [Link]

  • Title: Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives Source: Open Access Journals URL: [Link]

  • Title: The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives Source: European Journal of Chemistry URL: [Link]

  • Title: Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations Source: PMC (PubMed Central) URL: [Link]

  • Title: Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Source: Migration Letters URL: [Link]

  • Title: Sulfonamide derivatives: Synthesis and applications Source: ResearchGate URL: [Link]

  • Title: Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway Source: PubMed URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Advisory: Disposal Procedures for 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide

Executive Summary & Operational Directive Do not dispose of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide down the drain or in general trash. This compound is a halogenated organic sulfonamide .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Do not dispose of 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide down the drain or in general trash.

This compound is a halogenated organic sulfonamide . Under RCRA (Resource Conservation and Recovery Act) guidelines and Prudent Practices in the Laboratory, it must be managed as Hazardous Chemical Waste . The presence of the chlorine atom on the phenyl ring and the sulfur in the sulfonamide linkage dictates specific incineration requirements to prevent the release of hydrochloric acid (HCl) and sulfur oxides (SOx) into the environment.

Immediate Action Required:

  • Segregate: Place in Halogenated Solvent/Organic waste streams.

  • Label: Clearly mark as "Halogenated Organic Waste" with full chemical name.

  • Destruction: Must be sent for high-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Identification

Understanding the molecular structure is critical for determining the waste profile. This compound contains three distinct functional moieties that dictate its disposal pathway:

Functional GroupHazard / Disposal Implication
2-Chlorophenyl Halogenated Waste: Thermal decomposition releases Hydrogen Chloride (HCl). Requires specialized incineration.
Sulfonamide Linkage Toxic Emissions: Releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) upon combustion.
Cyclopropyl Group High Energy: Strained ring system; adds to the calorific value but poses no unique disposal hazard compared to alkyl chains.
Physical State & Handling[1][2][3]
  • State: Typically a white to off-white crystalline solid.

  • Solubility: Low water solubility; soluble in organic solvents (DMSO, Dichloromethane, Methanol).

  • Toxicity: Treat as an Irritant (H315, H319) and potentially toxic to aquatic life (H401) due to the chlorinated aromatic ring.

Waste Segregation Protocol (The "Trustworthiness" Pillar)

Effective disposal begins at the bench. You must segregate this chemical from incompatible streams to prevent accidental reactions and regulatory fines.

Compatibility Matrix
Waste StreamStatusTechnical Rationale
Halogenated Organics COMPATIBLE Primary Stream. Contains Cl; compatible with DCM, Chloroform waste.
Non-Halogenated Organics AvoidMixing increases disposal cost.[1] Non-halogenated waste is often used as fuel blending; halogens contaminate this process.
Aqueous (Acid/Base) INCOMPATIBLE Low solubility leads to precipitation/clogs. Sulfonamides can hydrolyze or react under extreme pH.
Oxidizers DANGEROUS Do not mix with Nitric Acid or Peroxides. Potential for energetic reactions with the sulfonamide nitrogen.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)

Use this protocol for expired shelf stocks or unused solid powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag before adding the chemical.

    • Constituents: "1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide (Solid)"

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Transfer: Transfer the solid directly into the container.

    • Note: Do not dissolve in solvent solely for disposal purposes unless required by your specific facility's liquid waste policy (minimizes volume).

  • Secondary Containment: Store in the "Solid Hazardous Waste" satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Use this protocol for mother liquors or rotovap residues containing the compound.

  • Solvent Assessment: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.

    • If dissolved in Ethyl Acetate or Methanol : You must still use the Halogenated Waste carboy because the solute (the sulfonamide) introduces halogens into the stream.

  • pH Check: Ensure the waste solution is between pH 4 and 10. Neutralize if necessary to prevent container corrosion.

  • Transfer: Pour into the waste carboy using a funnel.

  • Log Entry: Record the volume and the approximate concentration of the sulfonamide on the waste log sheet.

Scenario C: Contaminated Debris

Use this protocol for gloves, weigh boats, and paper towels.

  • Bagging: Place items in a clear, heavy-duty plastic bag (2-mil thickness minimum).

  • Tagging: Label as "Debris contaminated with Halogenated Organics."

  • Disposal: Place in the solid hazardous waste drum (often a fiber drum with a liner).

Visual Workflow: Decision Tree

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring compliance with EPA restrictions on halogenated waste.

DisposalWorkflow cluster_legend Key Protocol Requirement Start Waste Generation: 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide StateCheck Determine Physical State Start->StateCheck IsSolid Pure Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid IsDebris Contaminated Debris (Gloves, Paper) StateCheck->IsDebris SolidPath Place in Wide-Mouth HDPE Container IsSolid->SolidPath LiquidCheck Does solvent contain Halogens? (e.g., DCM vs. MeOH) IsLiquid->LiquidCheck DebrisPath Double Bag & Label 'Solid Haz Waste' IsDebris->DebrisPath HalogenatedStream HALOGENATED WASTE STREAM (Red Can/Carboy) SolidPath->HalogenatedStream Lab Pack LiquidCheck->HalogenatedStream All paths lead here due to Cl-phenyl group Incineration High-Temp Incineration (Off-site Facility) HalogenatedStream->Incineration DebrisPath->Incineration Warning Even if dissolved in non-halogenated solvent, the presence of the Cl-atom mandates Halogenated Waste disposal.

Caption: Operational decision tree for segregating 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide. Note that liquid waste defaults to the Halogenated Stream regardless of the solvent used.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Wet the powder slightly with a compatible solvent or water (if safe) and wipe up with damp paper towels.

    • Place towels in the Debris waste stream (Scenario C).

  • Spill (Liquid):

    • Use a universal absorbent pad or vermiculite.

    • Do not use clay-based kitty litter if the solvent is unknown, as sulfonamides can be reactive. Use inert pads.[3]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. Sulfonamides can cause allergic skin reactions (SJS/TEN risk in hypersensitive individuals).

    • Eyes: Flush for 15 minutes.

Regulatory Context (RCRA)

While this specific CAS may not be listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be characterized by the generator (you).

  • Waste Code Assignment: If the waste solution contains >10% halogenated solvents, assign F001/F002 . If it is a pure substance, it is often classified as D001 (Ignitable, if in solvent) or simply "Non-Regulated Hazardous Waste" which requires destruction via incineration.

  • Why Incineration? Halogenated compounds cannot be used for fuel blending (energy recovery) in standard cement kilns because the chlorine converts to hydrochloric acid, damaging the kiln and violating air emission standards. They must go to specialized hazardous waste incinerators equipped with scrubbers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-chlorophenyl)-N-cyclopropylmethanesulfonamide

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-(2-Chlorophenyl)-N-cyclopropylmethanesulfonamide CAS No: 950239-12-0 Molecular Formula: C₁₀H₁₂ClNO₂S Executive Safety Summary Status: Research Chemical /...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1-(2-Chlorophenyl)-N-cyclopropylmethanesulfonamide CAS No: 950239-12-0 Molecular Formula: C₁₀H₁₂ClNO₂S

Executive Safety Summary

Status: Research Chemical / Intermediate. Hazard Class (Precautionary): Irritant (Skin/Eye/Respiratory), Potential Sensitizer. Primary Risk Vector: Inhalation of fine particulates and dermal absorption.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is often proprietary or limited, its structural moieties—a chlorinated aromatic ring coupled with a sulfonamide—dictate a Level 2 Biosafety / Chemical Hygiene approach. Sulfonamides are known sensitizers, and chlorinated aromatics can exhibit persistence or aquatic toxicity.

The Golden Rule: Treat this compound as a Hazardous Irritant (H315, H319, H335) and potential Acute Toxin (H302) . Do not handle on an open bench.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the "Why" behind the protection.

Hazard CategoryLikely GHS Classification (SAR-Derived)Operational Implication
Inhalation H335: May cause respiratory irritation.[1]Zero-Tolerance for Dust: All weighing must occur inside a certified chemical fume hood.
Skin Contact H315: Causes skin irritation.[1][2] H317: May cause allergic skin reaction.Double-Barrier Method: Sulfonamide moieties can induce hypersensitivity. Skin contact must be prevented absolutely.
Eye Contact H319: Causes serious eye irritation.[1]Splash/Dust Protection: Goggles are mandatory; safety glasses are insufficient for powders.
Environmental H410: Very toxic to aquatic life (Common for Cl-aromatics).Zero-Drain Disposal: All waste, including rinsate, must be captured as hazardous organic waste.

Personal Protective Equipment (PPE) Matrix

This system is designed to create a "fail-safe" envelope around the operator.

ComponentSpecificationRationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil / 0.1mm)2. Outer: Nitrile (Extended Cuff, 5-8 mil)The outer glove takes the mechanical abuse and chemical load. The inner glove protects during doffing. Latex is forbidden due to allergen compounding.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against airborne particulates.
Respiratory Engineering Control Primary: Fume Hood.Contingency: N95 or P100 Half-mask.If hood sash is >18 inches or airflow <80 fpm, respiratory protection is required.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between glove cuff and lab coat.
Footwear Closed-toe, non-porous (Leather/Synthetic).Mesh sneakers absorb chemicals and hold them against the skin.

Operational Protocol: The "Safe-Path" Workflow

Phase A: Pre-Operational Check
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm .

  • Static Control: Sulfonamide powders are often electrostatic. Have an anti-static gun or ionizer ready to prevent powder "jumping" during weighing.

  • Solvent Prep: Pre-measure solvents (e.g., DMSO, Methanol) to minimize open container time.

Phase B: Handling & Weighing (Step-by-Step)
  • Step 1 (Donning): Put on inner gloves -> Lab coat -> Tyvek sleeves -> Outer gloves (pull over sleeve cuffs) -> Goggles.

  • Step 2 (Setup): Place a disposable weighing boat and a waste container (solid) inside the hood. Line the work surface with an absorbent pad (plastic side down).

  • Step 3 (Transfer):

    • Open the source vial only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

    • Technique: If powder adheres to the spatula due to static, discharge with an ionizer or tap gently against the vial inner wall.

  • Step 4 (Solubilization): If possible, dissolve the solid immediately in the transport vessel to lock down the dust.

  • Step 5 (Primary Decon): Wipe the exterior of the source vial with a Kimwipe dampened in Methanol before returning it to storage.

Phase C: Doffing (The Critical Exit)

Most exposures occur after the experiment, during glove removal.

Figure 1: Safe Doffing Sequence to prevent secondary contamination.

Emergency Response & Spill Management

Scenario: Dry Powder Spill (< 500 mg)

  • Stop: Alert nearby personnel.

  • Isolate: Do not use water (this spreads the chemical).[3]

  • Capture: Cover with a Methanol-dampened paper towel to wet the powder and prevent lofting.

  • Clean: Scoop up the damp towel and place it in a solid hazardous waste bag.

  • Decontaminate: Scrub surface with soap and water.

Scenario: Skin Exposure

  • Immediate Action: Remove contaminated clothing immediately.[4][5]

  • Flush: Rinse skin with water for 15 minutes . Avoid scrubbing (abrasion increases absorption).

  • Report: Seek medical evaluation if irritation persists. Bring the SDS (or this guide) to the physician.

Waste Disposal Plan

Waste StreamContentsDisposal Code (Typical)
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid (Trace Organics)
Liquid Waste Mother liquors, rinsate (Methanol/DMSO).Halogenated Organic Solvents (Due to Cl-ring)
Sharps/Glass Broken vials, pipettes.Chemically Contaminated Sharps

Critical Note: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as sulfonamides can react vigorously.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Sulfonamide Class Hazards. Retrieved from [Link]

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